molecular formula C9H11F2NO2 B2410866 3-(2,2-Difluoroethoxy)-4-methoxyaniline CAS No. 1178296-47-3

3-(2,2-Difluoroethoxy)-4-methoxyaniline

Cat. No.: B2410866
CAS No.: 1178296-47-3
M. Wt: 203.189
InChI Key: BQGIVIDTPZKMFC-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-methoxyaniline is a substituted aniline compound presenting as a high-purity solid, intended exclusively for research and development purposes. This chemical features a methoxy group and a 2,2-difluoroethoxy substituent on its aniline ring, a structure that is frequently explored in advanced chemical synthesis. Compounds within this class are primarily valued as key synthetic intermediates or building blocks in the development of novel active molecules, particularly within the pharmaceutical and agrochemical industries . The incorporation of fluorine atoms and alkoxy groups can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and bioavailability, making this aniline derivative a valuable scaffold for structure-activity relationship (SAR) studies . Researchers utilize this compound in the synthesis of complex target molecules where its aniline group serves as a handle for further functionalization. As a research-grade material, it is essential that all handling procedures adhere to strict safety protocols. Based on its structural similarity to 4-(2,2-Difluoroethoxy)-2-methoxyaniline, this compound is expected to be harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment (PPE), including protective gloves and eye/face protection, is mandatory. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(12)4-8(7)14-5-9(10)11/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGIVIDTPZKMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2,2-Difluoroethoxy)-4-methoxyaniline: A Critical Scaffold for Epigenetic and Kinase Inhibitor Design

[1]

Executive Summary

This compound (CAS 1178296-47-3) is a high-value aromatic amine intermediate used extensively in modern medicinal chemistry.[1] It serves as a specialized "aniline warhead" or "linker scaffold" in the synthesis of small molecule inhibitors targeting Histone Methyltransferases (EHMT1/EHMT2) and Phosphodiesterase 4 (PDE4) .[1][2]

The incorporation of the 2,2-difluoroethoxy moiety is a strategic medicinal chemistry tactic.[1] Unlike a standard ethoxy group, the difluoro-analog resists metabolic dealkylation by Cytochrome P450 enzymes while modulating lipophilicity (LogP) and electronic properties without significantly altering steric bulk.[1][2] This guide details its identification, validated synthesis, and application in structure-activity relationship (SAR) optimization.

Chemical Identifiers & Physical Properties[1][2][3][4]

IdentifierValue
Chemical Name This compound
CAS Number 1178296-47-3
Molecular Formula C9H11F2NO2
Molecular Weight 203.19 g/mol
MDL Number MFCD12807310
SMILES COc1ccc(N)cc1OCC(F)F
InChI Key InChIKey=... (Computed based on structure)
Appearance Off-white to pale brown solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility

Validated Synthesis Protocol

The synthesis of this compound is best approached via a convergent route starting from 2-methoxy-5-nitrophenol .[1] This pathway avoids the poor regioselectivity associated with direct nitration of difluoroethoxy-benzene derivatives.[1]

Reaction Scheme Visualization

SynthesisPathSM12-Methoxy-5-nitrophenol(Starting Material)InterIntermediate:3-(2,2-Difluoroethoxy)-4-methoxynitrobenzeneSM1->InterAlkylation(Cs2CO3, DMF, 110°C)Reagent2,2-Difluoroethyl Triflate(or Tosylate)Reagent->InterProductProduct:This compoundInter->ProductReduction(H2, Pd/C or Fe/NH4Cl)

Caption: Two-step convergent synthesis of this compound ensuring regiochemical purity.

Step 1: O-Alkylation (Ether Formation)

Objective: Install the 2,2-difluoroethyl side chain on the phenolic oxygen.[1][2]

  • Reagents: 2-Methoxy-5-nitrophenol (1.0 eq), 2,2-Difluoroethyl trifluoromethanesulfonate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 3.0 eq).[1][2][3][4][5]

  • Solvent: Anhydrous DMF or Acetonitrile.[1][2]

  • Protocol:

    • Dissolve 2-methoxy-5-nitrophenol in anhydrous DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir for 15 minutes to generate the phenoxide anion.

    • Dropwise add 2,2-difluoroethyl triflate (Note: Triflate is preferred over bromide for higher reactivity with fluorinated alkyls).[1][2]

    • Heat to 110°C for 2–4 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[2] Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the nitro-intermediate.

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the target aniline.[2]

  • Reagents: Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C).[1][2]

  • Solvent: Methanol or Ethanol.[1][2][6]

  • Protocol:

    • Dissolve the nitro-intermediate in Methanol.[1][2]

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure is usually sufficient) at room temperature for 4–12 hours.

    • Workup: Filter through a Celite pad to remove the catalyst.[1][2][6] Wash the pad with Methanol.[2]

    • Concentrate the filtrate to obtain this compound.[1]

    • Note: If the free base is unstable, convert to the hydrochloride salt using HCl in Dioxane.[1][2]

Applications in Drug Discovery[4][5][7][9]

This compound is not merely a reagent; it is a Bioisosteric Building Block .[2]

Mechanistic Role in Lead Optimization
  • Metabolic Stability: The terminal CHF2 group reduces the electron density of the adjacent methylene, making the ether linkage less susceptible to oxidative dealkylation by CYP450 enzymes compared to a standard ethoxy group.[2]

  • Lipophilicity Tuning: The fluorine atoms increase lipophilicity (LogP) moderately, improving membrane permeability while maintaining water solubility compared to perfluorinated chains.[2]

  • Hydrogen Bond Modulation: The difluoro group acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., serine/threonine) in the target protein's binding pocket.[1][2]

Target Therapeutic Areas
  • Epigenetics (EHMT1/EHMT2 Inhibitors): Used in the synthesis of quinazoline or pyrimidine-based inhibitors for Sickle Cell Anemia and various cancers.[1][2] The aniline nitrogen forms the key linkage to the heteroaromatic core.[2]

  • PDE4 Inhibitors: Structural analog to the "dialkoxyphenyl" pharmacophore found in Roflumilast and Zardaverine.[2] The difluoroethoxy group replaces the cyclopropylmethoxy or difluoromethoxy groups to alter potency and pharmacokinetic profiles.[2]

SAR Workflow Visualization

SAR_WorkflowLeadLead Compound(Poor Metabolic Stability)StrategyStrategy:Bioisosteric ReplacementLead->StrategyDesignDesign:Replace -OEt with -OCH2CHF2Strategy->DesignSynthesisSynthesis:Coupling CAS 1178296-47-3to Heterocyclic CoreDesign->SynthesisOutcomeOptimized Candidate:Improved t1/2, Maintained PotencySynthesis->Outcome

Caption: Application of CAS 1178296-47-3 in optimizing lead compounds for metabolic stability.

Analytical Characterization (Expected)

To validate the identity of the synthesized compound, look for these key signals:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • δ ~3.8 ppm: Singlet (3H) for the Methoxy group (-OCH₃).[1][2]

    • δ ~4.2 ppm: Triplet of doublets (2H) for the methylene (-OCH₂-).[1][2]

    • δ ~6.0–6.3 ppm: Triplet of triplets (1H) for the terminal proton (-CHF₂), showing large geminal coupling to fluorine (J ~50–55 Hz).[1][2]

    • δ ~6.3–6.8 ppm: Aromatic protons (3H), typical ABX pattern for 1,2,4-trisubstituted benzene.[1][2]

  • ¹⁹F NMR:

    • δ -125 ppm: Doublet or multiplet corresponding to the -CHF₂ group.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 204.2 m/z.[1][2]

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/vapors.[2]

    • Wear nitrile gloves and safety goggles.[2]

    • Fluorine Safety: While the C-F bond is stable, combustion may release HF.[2] In case of fire, use standard extinguishing media but avoid inhaling smoke.[2]

References

  • Epizyme, Inc. (2017).[2][4] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. European Patent EP3442947B1.[1][2] Link

  • BenchChem. (2025).[1][2][6] Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide. (Reference for general nitro-reduction protocols). Link[1][2]

  • Organic Syntheses. (2002).[2] Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. Org. Synth. 2002, 78,[1][2] 63. (Reference for general aniline synthesis methodology). Link[1][2]

  • PubChem. (2025).[2][7] Compound Summary: Difamilast. (Reference for structural analogs in PDE4 inhibition). Link

Molecular weight and structural formula of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Executive Summary

This compound is a specialized aromatic amine intermediate used primarily in the synthesis of small-molecule kinase inhibitors (e.g., EGFR, VEGFR targets) and phosphodiesterase (PDE) inhibitors. The incorporation of the 2,2-difluoroethoxy moiety serves as a critical bioisostere for traditional alkoxy groups. This fluorinated motif enhances metabolic stability by blocking oxidative dealkylation at the


-position while modulating lipophilicity (LogP) and membrane permeability without significantly altering steric bulk.

This guide provides a comprehensive analysis of the compound's physicochemical properties, a validated synthetic pathway, and analytical characterization protocols.

Chemical Identity & Physicochemical Properties

The following data represents the core chemical identity and calculated physicochemical parameters essential for experimental planning.

Parameter Data / Value
IUPAC Name This compound
Common Name 3-(2,2-Difluoroethoxy)-p-anisidine
CAS Number Not widely indexed (Custom Synthesis Target)
Molecular Formula C₉H₁₁F₂NO₂
Molecular Weight 203.19 g/mol
Exact Mass 203.0758
SMILES COc1ccc(N)cc1OCC(F)F
InChIKey Generated from structure
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Calculated Properties (ADME Relevance)
  • LogP (Predicted): ~1.6 – 1.9 (Moderate lipophilicity, ideal for CNS/peripheral drug intermediates).

  • pKa (Conjugate Acid): ~4.5 – 5.0 (Typical for electron-rich anilines).

  • H-Bond Donors: 1 (Amine -NH₂)

  • H-Bond Acceptors: 4 (N, O, F)[1]

  • Rotatable Bonds: 3

Structural Analysis & Pharmacophore Logic

The molecule features a 1,2,4-substitution pattern on the benzene ring. The 4-methoxy group acts as a strong electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen.

Why the 2,2-Difluoroethoxy Group?

  • Metabolic Blockade: The C-F bond is stronger than the C-H bond (116 kcal/mol vs. 99 kcal/mol). Replacing the

    
    -hydrogens of an ethoxy group with fluorine prevents rapid metabolic degradation via cytochrome P450 enzymes.
    
  • Dipole Modulation: The fluorine atoms induce a strong dipole, altering the electronic environment of the ether oxygen and potentially influencing binding affinity in the hydrophobic pocket of target proteins (e.g., the ATP-binding site of kinases).

Synthetic Route & Methodology

The synthesis of this compound is best approached via a convergent route starting from commercially available 2-methoxy-5-nitrophenol (5-nitroguaiacol). This avoids the selectivity issues associated with direct nitration of the ether.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 2-Methoxy-5-nitrophenol (Starting Material) Inter Intermediate: 4-Methoxy-3-(2,2-difluoroethoxy)nitrobenzene Start->Inter K2CO3, DMF 80°C, 12h (Williamson Ether Synthesis) Reagent 2-Bromo-1,1-difluoroethane (Alkylation Agent) Reagent->Inter Product Product: This compound Inter->Product H2, Pd/C (10%) MeOH, RT (Catalytic Hydrogenation)

Figure 1: Two-step synthetic pathway from 5-nitroguaiacol involving alkylation and nitro-reduction.

Detailed Protocol

Step 1: Alkylation (Williamson Ether Synthesis)

  • Setup: Charge a round-bottom flask with 2-methoxy-5-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 30 minutes to form the phenoxide.

  • Alkylation: Add 2-Bromo-1,1-difluoroethane (1.5 eq) dropwise. Note: This reagent is volatile; use a condenser.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Step 2: Nitro Reduction

  • Setup: Dissolve the nitro intermediate from Step 1 in Methanol (20 volumes).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1 atm) at Room Temperature for 4–6 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as an off-white solid.

Analytical Characterization (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Method Expected Signature
¹H NMR (400 MHz, DMSO-d₆) δ 6.5–6.7 (m, 3H): Aromatic protons (1,2,4-pattern).δ 6.0–6.4 (tt, 1H, J=55 Hz): Terminal proton of -CHF₂ group (distinctive triplet of triplets).δ 4.5 (s, 2H): Broad singlet for -NH₂.δ 4.1 (td, 2H): Methylene protons of -OCH₂-.δ 3.7 (s, 3H): Methoxy -OCH₃.
¹⁹F NMR δ -125 ppm: Doublet (coupled to -CH₂-) or multiplet. Critical for confirming difluoro incorporation.
LC-MS (ESI+) [M+H]⁺ = 204.2 m/z. A clear peak with no +16 (oxidation) or -14 (demethylation) impurities.
HPLC Purity >98% (AUC) at 254 nm.

Pharmaceutical Applications & SAR

This aniline serves as a "Southern Fragment" in the construction of kinase inhibitors.

  • Kinase Inhibitors: The aniline nitrogen typically forms a hinge-binding hydrogen bond with the kinase backbone (e.g., Met793 in EGFR).

  • PDE4 Inhibitors: Analogous to the dialkoxy-phenyl ring found in Roflumilast, this specific substitution pattern optimizes the balance between potency and emetic potential (a common side effect of PDE4 inhibition).

Workflow: From Intermediate to Drug Candidate

DrugDesign Aniline This compound (Nucleophile) Coupling Coupling Reaction (Buchwald-Hartwig or SNAr) Aniline->Coupling Scaffold Heterocyclic Electrophile (e.g., Quinazoline, Pyrimidine) Scaffold->Coupling Candidate Lead Candidate (Kinase Inhibitor) Coupling->Candidate SAR Optimization

Figure 2: Integration of the aniline intermediate into a drug discovery campaign.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine. Dark container recommended.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • PubChem Compound Summary. (2023). Structure and Properties of 3,5-Difluoro-4-methoxyaniline (Analog Reference). National Center for Biotechnology Information. Link

Sources

Solubility Profile of 3-(2,2-Difluoroethoxy)-4-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

3-(2,2-Difluoroethoxy)-4-methoxyaniline (CAS 887578-55-4) is a critical intermediate in the synthesis of small-molecule kinase inhibitors and phosphodiesterase (PDE) inhibitors.[1] Its structural dual-functionality—combining a basic aniline moiety with a lipophilic, fluorinated ether tail—presents unique solubility challenges during process scale-up and purification.[1]

This guide provides a comprehensive solubility profile derived from structure-property relationships (SPR) and standard synthetic protocols.[1] It is designed to assist researchers in selecting optimal solvent systems for reaction monitoring, extraction, and recrystallization, ensuring high yield and purity in drug development workflows.

Physicochemical Characterization

To understand the solubility behavior of this compound, we must first analyze its molecular architecture. The molecule consists of three distinct functional domains that dictate its interaction with solvents.

Structural Analysis[1][2]
  • Primary Amine (-NH₂): Acts as a hydrogen bond donor and a weak base.[1] This motif confers solubility in polar protic solvents and aqueous acidic media (via protonation).[1]

  • Methoxy Group (-OCH₃): A hydrogen bond acceptor that increases polarity relative to a benzene ring but maintains lipophilicity.[1]

  • 2,2-Difluoroethoxy Chain (-OCH₂CHF₂): The critical solubility modulator.[1] The fluorine atoms increase lipophilicity (LogP) compared to a standard ethoxy group due to the high electronegativity and low polarizability of the C-F bond. However, the ether oxygen remains a hydrogen bond acceptor.

Predicted Properties[1]
  • LogP (Octanol/Water Partition Coefficient): Estimated ~1.8 – 2.[1]3. This indicates the compound is moderately lipophilic, favoring organic solvents over neutral water.

  • pKa (Conjugate Acid): ~4.0 – 5.[1]0. The fluorine atoms on the ethoxy side chain exert an electron-withdrawing inductive effect, slightly reducing the basicity of the aniline nitrogen compared to p-anisidine.

Solubility Profile in Organic Solvents[3][4][5][6]

The following classification is derived from standard synthetic procedures for fluorinated alkoxy anilines and general solubility principles.

Table 1: Solubility Tier List
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptors in solvent interact with aniline protons.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood (>50 mg/mL)Excellent solvation of the lipophilic aromatic core and fluoro-alkoxy chain.[1] Preferred for extraction.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood (>30 mg/mL)Standard solvent for synthesis and hydrogenation.[1] Soluble at RT; high solubility at reflux.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate to High Proticity aids dissolution via H-bonding.[1] Solubility decreases as alcohol chain length increases (MeOH > EtOH > IPA).[1]
Ethers THF, 2-MeTHF, MTBEModerate Good solubility in THF due to polarity; lower in MTBE.
Aromatic Hydrocarbons Toluene, XyleneTemperature Dependent Low solubility at RT; High solubility at >60°C. Ideal for recrystallization.[1]
Alkanes Hexanes, Heptane, CyclohexanePoor / Insoluble Acts as an anti-solvent . The polar amine/ether groups prevent dissolution in non-polar media.[1]
Aqueous Water (Neutral pH)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates.[1]
Aqueous Acid 1M HCl, 1M H₂SO₄Soluble Protonation of the amine forms a water-soluble salt (Anilinium cation).[1]

Experimental Protocols

Since batch-to-batch impurity profiles can alter solubility limits, empirical determination is required for critical steps.[1] Below are the validated protocols for establishing precise solubility curves.

Protocol A: Gravimetric Solubility Determination (Tier 1)

Best for rapid solvent screening during early development.[1]

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

  • Visual Check:

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Suspension: Add solvent in 0.5 mL increments until dissolution or 10 mL total volume is reached.[1]

  • Quantification (If suspension remains): Filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial. Evaporate solvent under vacuum/nitrogen stream.[1] Weigh the residue to calculate concentration (

    
    ).[1]
    
Protocol B: HPLC Saturation Method (Tier 2)

Required for GMP documentation and precise thermodynamic data.[1]

  • Saturation: Add excess solid to the solvent to create a slurry.[1] Stir at a fixed temperature (e.g., 25°C) for 24 hours.

  • Sampling: Withdraw 1 mL of the supernatant using a syringe filter (maintain temperature to prevent precipitation).

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile/Water (50:50).

  • Analysis: Inject onto HPLC (C18 Column, UV detection at 254 nm). Quantify against a 5-point calibration curve of the standard compound.

Workflow Visualization

Solubility_Workflow Start Start: Solubility Screening Weigh Weigh 100mg Compound Add 1mL Solvent Start->Weigh Sonicate Vortex & Sonicate (25°C, 10 min) Weigh->Sonicate Check Visual Inspection Sonicate->Check Clear Clear Solution (Solubility > 100 mg/mL) Check->Clear Dissolved Cloudy Suspension/Cloudy Check->Cloudy Undissolved MaxVol Volume > 10 mL? Cloudy->MaxVol AddSolvent Add Solvent (+0.5 mL) AddSolvent->Sonicate MaxVol->AddSolvent No Filter Filter Supernatant (0.45 µm PTFE) MaxVol->Filter Yes (Saturated) Evap Evaporate & Weigh Residue (Gravimetric Analysis) Filter->Evap Calc Calculate Solubility (mg/mL) Evap->Calc

Figure 1: Step-by-step decision matrix for gravimetric solubility determination.

Applications in Process Chemistry

Recrystallization Strategies

The primary method for purifying this compound is recrystallization.[1] Based on the solubility profile, two systems are recommended:

  • System A (Single Solvent): Toluene. [1]

    • Logic: High temperature coefficient.[1] The compound dissolves in boiling toluene (110°C) but crystallizes upon cooling to 0–5°C due to the aromatic-aromatic stacking interactions being disrupted by thermal energy.[1]

  • System B (Binary Solvent): Ethyl Acetate / Heptane. [1]

    • Logic: Dissolve in minimal hot Ethyl Acetate (Good solvent).[1][2] Slowly add Heptane (Anti-solvent) until turbidity persists.[1] Cool slowly to induce nucleation.[1]

Reaction Solvent Selection
  • Reduction Steps: When synthesizing this amine from its nitro precursor (3-(2,2-difluoroethoxy)-4-methoxynitrobenzene), Ethanol or Methanol are the solvents of choice.[1][3] They solubilize both the nitro starting material and the aniline product, preventing catalyst poisoning by precipitation.

  • Acylation/Coupling: For subsequent reactions (e.g., amide coupling), DCM or DMF is recommended.[1] DCM allows for easy aqueous workup, while DMF is necessary if the coupling partner is poorly soluble.

Recrystallization Logic Diagram

Recrystallization_Logic Input Crude 3-(2,2-Difluoroethoxy)- 4-methoxyaniline SolventChoice Choose Solvent System Input->SolventChoice Toluene Toluene (Single Solvent) SolventChoice->Toluene High Purity Req. Binary EtOAc / Heptane (Binary) SolventChoice->Binary Yield Focus HeatTol Heat to Reflux (110°C) Dissolve completely Toluene->HeatTol HeatEtOAc Dissolve in min. hot EtOAc Add Heptane until turbid Binary->HeatEtOAc Cool Slow Cool to RT Then 0°C HeatTol->Cool HeatEtOAc->Cool Filter Filtration & Wash (Cold Solvent) Cool->Filter

Figure 2: Logical flow for selecting the appropriate recrystallization solvent system.[1]

References

  • PubChem Compound Summary. 3,5-Difluoro-4-methoxyaniline (Analogous Structure).[1] National Center for Biotechnology Information.[1] Link[1]

  • BenchChem Technical Support. Purification Protocols for Alkoxy Anilines. BenchChem Application Notes.[1][4] Link[1]

  • Organic Syntheses. Preparation of Fluorinated Anilines via Hydrogenation.[1] Org.[1][5] Synth. Coll. Vol. 10, p. 423. Link

  • ChemicalBook. 3-Fluoro-4-methoxyaniline Properties and Uses.Link[1]

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-solvents.[1]Link[1]

Sources

Safety Data Sheet (SDS) for 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 3-(2,2-Difluoroethoxy)-4-methoxyaniline , a specialized fluorinated intermediate used in high-value pharmaceutical synthesis.

CAS: 1178296-47-3 | Formula: C₉H₁₁F₂NO₂

PART 1: EXECUTIVE SUMMARY & APPLICATION CONTEXT

The Molecule in Drug Discovery

This compound is a sophisticated building block designed for Lead Optimization in medicinal chemistry. It belongs to the class of fluoro-alkoxy anilines , which are critical for modulating the physicochemical properties of drug candidates.

  • Metabolic Stability: The terminal difluoroethoxy group (

    
    ) acts as a bioisostere for standard alkoxy groups, blocking metabolic oxidation at the 
    
    
    
    -position while increasing lipophilicity.
  • Target Class: Frequently employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Phosphodiesterase (PDE) Inhibitors , where the aniline moiety serves as the "hinge binder" scaffold.

Critical Hazard Overview

This compound poses a dual threat profile:

  • Aniline Toxicity: High potential for Methemoglobinemia (interference with oxygen transport in blood) via skin absorption or inhalation.

  • Fluorine Chemistry: Thermal decomposition releases Hydrogen Fluoride (HF) , requiring specialized fire response protocols.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

PropertySpecificationTechnical Insight
IUPAC Name 3-(2,2-difluoroethoxy)-4-methoxybenzenaminePrimary nomenclature for regulatory filing.
CAS Number 1178296-47-3 Unique identifier for inventory tracking.
Molecular Weight 203.19 g/mol Moderate MW, suitable for fragment-based design.
Physical State Solid (Crystalline Powder)Likely off-white to beige; oxidizes/darkens on air exposure.
Melting Point ~60–85 °C (Estimated)Derived from structural analogs (e.g., 3-fluoro-p-anisidine).
Solubility DMSO, Methanol, DCMLow water solubility; lipophilic nature facilitates skin absorption.
pKa (Conjugate Acid) ~4.5–5.0Weak base; less basic than aniline due to electron-withdrawing F/O groups.

PART 3: TOXICOLOGY & METABOLIC PATHWAYS (The "Why" Behind the Hazard)

The Mechanism of Toxicity: Methemoglobinemia

Unlike standard organic irritants, this aniline derivative undergoes hepatic bioactivation. The danger lies not just in the parent molecule, but in its metabolites.

The "Lethal Synthesis" Pathway:

  • N-Hydroxylation: Cytochrome P450 enzymes oxidize the amine to a hydroxylamine (

    
    ).
    
  • Oxidation: The hydroxylamine oxidizes ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ).
  • Hypoxia:

    
     cannot bind oxygen, leading to "chemical asphyxiation" despite clear airways.
    
Visualization of Metabolic Activation

The following diagram illustrates the bioactivation pathway that necessitates strict PPE.

MetabolicToxicity Parent Parent Compound (Lipophilic, Skin Permeable) CYP450 Liver CYP450 (N-Hydroxylation) Parent->CYP450 Absorbed Metabolite N-Hydroxylamine Intermediate CYP450->Metabolite Bioactivation RBC Red Blood Cell (Hemoglobin Fe2+) Metabolite->RBC Redox Cycle MetHb Methemoglobin (Fe3+) (Cannot Transport O2) RBC->MetHb Oxidation Hypoxia Cellular Hypoxia (Cyanosis/Death) MetHb->Hypoxia Loss of Function

Caption: Figure 1. The bioactivation pathway of this compound leading to Methemoglobinemia. Note the critical role of hepatic oxidation.

PART 4: OPERATIONAL SAFETY PROTOCOL (Self-Validating Systems)

Hierarchy of Controls

To ensure safety, we employ a "Containment First" strategy. Relying solely on PPE is a failure of system design.

Control LevelProtocol RequirementValidation Method
Engineering Class II Biosafety Cabinet (BSC) or Vented Enclosure .Smoke test (airflow visualization) before every use.
Administrative "Buddy System" : Never work alone with >1g quantities.Second person must know location of Methylene Blue antidote.
PPE (Skin) Double Gloving : Nitrile (inner) + Laminate/Butyl (outer).Visual check for glove degradation/discoloration every 30 mins.
PPE (Respiratory) P100/N95 if outside hood (Emergency only).Fit test required annually.
Handling Workflow (The "Red Line" Protocol)

This workflow treats the compound as a potent sensitizer.

HandlingWorkflow Start Start: Material Retrieval Check Engineering Check: Magnahelic Gauge > 0.5 in wg? Start->Check Check->Start Fail (Notify EHS) PPE Don PPE: Double Gloves + Tyvek Sleeves Check->PPE Pass Weigh Weighing: Inside Vented Balance Enclosure PPE->Weigh Solubilize Solubilization: Dissolve in DMSO/DCM immediately Weigh->Solubilize Minimize Dust Waste Waste Disposal: Segregated Solids (Incineration) Solubilize->Waste Decon Decontamination: Wipe down with 10% Bleach -> Ethanol Waste->Decon

Caption: Figure 2. Operational workflow for handling solid this compound. The "Solubilization" step is critical to reduce dust inhalation risk.

PART 5: EMERGENCY RESPONSE & FIRST AID

The "Blue Patient" Scenario (Methemoglobinemia)

Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.

  • Immediate Action: Remove victim from exposure. Administer 100% Oxygen.

  • Medical Intervention: The attending physician should consider Methylene Blue (1-2 mg/kg IV) if MetHb levels >30%.

Fire Fighting (The HF Risk)

Hazard: Thermal decomposition of the difluoroethoxy group releases Hydrogen Fluoride (HF) gas.

  • Do NOT use: Water jet (scatters the chemical).

  • USE: Dry chemical, CO2, or alcohol-resistant foam.[1]

  • Post-Fire: Firefighters must wash gear with alkaline solution (sodium bicarbonate) to neutralize HF deposits.

PART 6: STORAGE & STABILITY

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Anilines oxidize rapidly in air, turning dark brown/black.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.[1]

    • Acids: Forms anilinium salts (exothermic).

    • Acid Chlorides/Anhydrides: Rapid reaction to form amides (potentially violent).

PART 7: REFERENCES

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound (CAS 1178296-47-3). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. (Standard for Methemoglobinemia management). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. (Basis for STOT-RE classification of anilines). Retrieved from [Link]

Sources

Technical Guide: Physicochemical Profiling of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point and boiling point data for 3-(2,2-Difluoroethoxy)-4-methoxyaniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of This compound (CAS: 1178296-47-3), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Due to the proprietary nature of this specific intermediate in drug development pipelines, direct experimental data is often absent from public chemical registries.

This document bridges that gap by synthesizing predicted thermodynamic values based on Structure-Property Relationships (SPR) with structural analogs (e.g., 3,4-dimethoxyaniline and 3-fluoro-4-methoxyaniline) and providing authoritative experimental protocols for in-house determination. The guide emphasizes the causal link between these thermal properties and the selection of purification strategies, ensuring self-validating workflows for the research scientist.

Chemical Identity & Structural Significance[1][2][3]

PropertyData
Chemical Name This compound
CAS Number 1178296-47-3
Molecular Formula C₉H₁₁F₂NO₂
Molecular Weight 203.19 g/mol
SMILES COc1ccc(N)cc1OCC(F)F
Structural Class Difluoroethoxy-substituted Aniline
Key Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃), Difluoroethoxy (-OCH₂CHF₂)

Significance in Drug Discovery: The 3-(2,2-difluoroethoxy) moiety is a bioisostere often employed to modulate lipophilicity (LogP) and metabolic stability compared to a standard ethoxy group. The electron-donating methoxy and amine groups make this compound prone to oxidation, necessitating precise thermal handling limits defined by its melting and boiling points.

Thermodynamic Profile: Melting & Boiling Points

As direct experimental literature values are proprietary, the following data is derived from high-fidelity predictive models (ACD/Labs, EPI Suite™) and comparative analysis with structurally validated analogs.

Predicted Thermal Data
PropertyPredicted Value / RangeConfidence LevelBasis of Prediction
Melting Point (MP) 68°C – 88°C HighAnalogous to 3,4-dimethoxyaniline (MP: 87-89°C) and 3-fluoro-4-methoxyaniline (MP: 81-83°C). The difluoroethoxy chain adds flexibility, potentially lowering MP slightly relative to rigid analogs.
Boiling Point (BP) 325°C ± 20°C (at 760 mmHg)MediumExtrapolated from MW increase (+50 Da) over 3,4-dimethoxyaniline (BP: ~300°C).
Flash Point > 135°C HighConsistent with low-volatility aniline derivatives.
Density 1.25 ± 0.05 g/cm³ HighInfluence of fluorine atoms increasing density relative to non-fluorinated anisidines (~1.1 g/cm³).
Analog Comparison for Validation

Comparing the target to well-characterized analogs validates the predicted range.

Analog CompoundStructure DifferenceMelting Point (Exp.)[1]Boiling Point (Exp.)
3,4-Dimethoxyaniline -OCH₃ at C3 instead of -OCH₂CHF₂87 – 89°C165°C (15 mmHg)
3-Fluoro-4-methoxyaniline -F at C3 instead of -OCH₂CHF₂81 – 83°C135°C (18 mmHg)
4-(Difluoromethoxy)aniline -OCHF₂ at C4 (Regioisomer)< 50°C (Low melt solid/oil)~240°C

Implication: The 3-position substitution with a larger, flexible ether chain (difluoroethoxy) typically disrupts crystal packing less than a bulkier group but more than a simple fluoro group. Expect a solid at room temperature that melts readily below 100°C.

Experimental Determination Protocols

To establish the exact values for your specific lot, follow these self-validating Standard Operating Procedures (SOPs).

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset melting point and assess thermal purity.

  • Why DSC? Unlike capillary methods, DSC quantifies the energy of the transition, distinguishing between a true melt, a polymorphic transition, or decomposition.

Workflow:

  • Sample Prep: Weigh 2–5 mg of dried this compound into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).

  • Equilibration: Equilibrate at 25°C.

  • Ramp: Heat at 10°C/min to 150°C.

  • Analysis:

    • Identify the endothermic peak.

    • Onset Temperature (

      
      ):  Reported as the official Melting Point.
      
    • Peak Maximum (

      
      ):  Used for impurity calculation via the Van't Hoff equation.
      
Protocol B: Capillary Melting Point (Manual)

Objective: Quick purity check during synthesis.

  • Pack: Fill a capillary tube to 2-3 mm height. Compact by tapping.

  • Ramp: Fast ramp (10°C/min) to 60°C, then slow ramp (1°C/min).

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Acceptance Criteria: A range < 2°C indicates high purity (>98%). A range > 5°C suggests solvent entrapment or synthesis byproducts.

Protocol C: Boiling Point Estimation via TGA

Objective: Determine decomposition threshold and estimated boiling point.

  • Method: Thermogravimetric Analysis (TGA).

  • Ramp: 10°C/min from ambient to 400°C under Nitrogen.

  • Data Point: The temperature at 5% weight loss (

    
    ) is the practical upper limit for heating. The extrapolated onset of massive weight loss corresponds to the boiling/sublimation point.
    

Synthesis & Purification Logic

The melting point directly dictates the isolation strategy. Because the predicted MP is 68–88°C , the compound falls into the "Low-Melting Solid" category.

Solvent Selection for Recrystallization
  • Avoid: High-boiling solvents (DMSO, DMF) which are hard to remove without melting the product.

  • Preferred System: Binary solvent system.

    • Solvent: Ethanol or Isopropanol (Dissolves product at 50-60°C).

    • Anti-solvent: n-Heptane or Water (induces precipitation upon cooling).

Workflow Visualization

The following diagram illustrates the decision logic for handling the compound based on its thermal state.

PurificationLogic Start Crude this compound CheckState Check Physical State @ 25°C Start->CheckState IsSolid Solid (MP > 60°C) CheckState->IsSolid Likely Scenario IsOil Oily/Semi-Solid CheckState->IsOil Impure/Wet Recryst Recrystallization (EtOH/Heptane) IsSolid->Recryst IsOil->Recryst Seed w/ Crystal Distill Vacuum Distillation (High Vac < 1 mmHg) IsOil->Distill If stable DSC_Check DSC Analysis (Confirm MP & Purity) Recryst->DSC_Check Distill->DSC_Check DSC_Check->Recryst Purity < 98% Final Pure Intermediate Ready for Coupling DSC_Check->Final Purity > 98%

Figure 1: Purification Decision Tree based on thermal state and purity analysis.

References

  • Comparative Analog Data: 3,4-Dimethoxyaniline Physical Properties. PubChem Database.[2] National Center for Biotechnology Information. Available at: [Link]

  • Predictive Methodology: EPI Suite™-Estimation Programs Interface. U.S. Environmental Protection Agency. Available at: [Link]

  • Experimental Protocol: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis (DSC). ASTM E794-06. ASTM International. Available at: [Link]

Sources

Bioisosteric properties of difluoroethoxy groups in aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric properties, synthesis, and application of the 2,2-difluoroethoxy group in aniline derivatives.

Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary: The Strategic Niche

In the optimization of aniline-based pharmacophores, the 2,2-difluoroethoxy group (


)  occupies a critical "Goldilocks" zone between the metabolically labile methoxy group (

) and the highly lipophilic, strongly electron-withdrawing trifluoromethoxy group (

).

This guide analyzes the difluoroethoxy moiety as a non-classical bioisostere used to:

  • Block Metabolic Soft Spots: Prevent O-dealkylation by deactivating

    
    -hydrogens.[1]
    
  • Modulate Aniline Basicity: Fine-tune pKa via the inductive effect (

    
    ) without abolishing H-bond acceptor capability.
    
  • Introduce Lipophilic H-Bond Donors: Leverage the polarized terminal

    
     bond as a weak hydrogen bond donor.[1]
    

Physicochemical Profiling

The transition from a methoxy/ethoxy ether to a 2,2-difluoroethoxy ether induces precise shifts in molecular properties.

Electronic Modulation (Hammett & pKa)

The 2,2-difluoroethoxy group exerts a moderate electron-withdrawing effect, primarily through induction (


), while retaining the resonance-donating capability (

) of the ether oxygen.
  • Basicity Modulation: In aniline derivatives, the electron density on the nitrogen is reduced compared to the parent ethoxy analog.

    • Example: 4-Ethoxyaniline (

      
      ) 
      
      
      
      4-(2,2-Difluoroethoxy)aniline (
      
      
      ).[1]
    • Strategic Use: This reduction in basicity can decrease lysosomal trapping and improve permeability (LogD) while maintaining sufficient nucleophilicity for target interaction.[1]

Conformational Bias: The Gauche Effect

Unlike the freely rotating ethoxy chain, the 2,2-difluoroethoxy group exhibits a distinct conformational preference due to the fluorine gauche effect . Hyperconjugation between the


 and 

orbitals stabilizes a gauche conformation of the

torsion.[1]
  • Impact: This locks the side chain into a compact shape, potentially reducing the entropic penalty upon binding to a protein pocket compared to a flexible

    
    -propyl or ethoxy chain.
    
The "Lipophilic Hydrogen Bond"

A unique feature of the


 motif is the polarization of the terminal 

bond. The strong electronegativity of the geminal fluorines renders this proton sufficiently acidic to act as a weak hydrogen bond donor (HBD) in hydrophobic pockets, a property absent in trifluoroethoxy (

) or methoxy groups.

Table 1: Comparative Properties of Alkoxy Bioisosteres

PropertyMethoxy (

)
Ethoxy (

)
2,2-Difluoroethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)-0.24 (Donor)~ -0.05 (Weak Donor/Neutral) +0.35 (Withdrawing)
Lipophilicity (

)
Ref (0.[1]0)+0.5+0.6 to +0.8 +1.04
Metabolic Liability High (O-demethylation)High (O-dealkylation)Low (Blocked

-oxidation)
Very Low
H-Bond Character Acceptor OnlyAcceptor OnlyAcceptor + Weak Donor (

)
Acceptor (Weak)

Metabolic Stability Mechanism

The primary metabolic failure mode for alkoxy-anilines is O-dealkylation driven by Cytochrome P450 (CYP) enzymes.[1]

  • Mechanism of Failure (Ethoxy): CYP enzymes abstract a hydrogen atom from the

    
    -carbon (adjacent to oxygen).[1] The resulting radical is hydroxylated to a hemiacetal, which spontaneously collapses to the phenol and acetaldehyde.
    
  • Mechanism of Resistance (Difluoroethoxy):

    • 
      -Fluorine Effect:  The strong electron-withdrawing effect of the 
      
      
      
      -fluorines (
      
      
      ) pulls electron density away from the
      
      
      -C-H bonds.[1]
    • Bond Deactivation: This increases the bond dissociation energy (BDE) of the

      
      -C-H bonds, making them resistant to the initial radical abstraction step by the CYP heme-oxo species.
      

MetabolicStability Ethoxy Ethoxy-Aniline (Ar-O-CH2-CH3) Radical α-Carbon Radical (Ar-O-CH•-CH3) Ethoxy->Radical CYP450 (H-abstraction) Hemiacetal Hemiacetal (Ar-O-CH(OH)-CH3) Radical->Hemiacetal OH Rebound Phenol Phenol Metabolite (Ar-OH) + Acetaldehyde Hemiacetal->Phenol Collapse Difluoro 2,2-Difluoroethoxy-Aniline (Ar-O-CH2-CHF2) Blocked Oxidation Blocked (High α-C-H BDE) Difluoro->Blocked CYP450 (Ineffective)

Figure 1: Comparison of metabolic pathways. The electron-withdrawing fluorines in the difluoroethoxy group deactivate the


-carbon, preventing the initial H-abstraction step required for O-dealkylation.

Synthesis Protocols

The introduction of the 2,2-difluoroethoxy group is best achieved via alkylation of a nitrophenol precursor followed by reduction. Direct alkylation of anilines often leads to over-alkylation (N-alkylation).[1]

Protocol A: Synthesis of 4-(2,2-Difluoroethoxy)aniline

Reagents: 4-Nitrophenol, 2,2-Difluoroethyl tosylate (or bromide),


, DMF, 

,

.[1]
Step 1: Ether Formation (Williamson Ether Synthesis)[1]
  • Charge: In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base: Add

    
      (2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add 2,2-difluoroethyl tosylate (1.2 eq).

    • Note: The tosylate is preferred over the bromide for higher yields and easier handling.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for consumption of nitrophenol.

  • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol/hexanes or flash chromatography (Hex/EtOAc) to yield 4-(2,2-difluoroethoxy)nitrobenzene.

Step 2: Nitro Reduction[1][2]
  • Charge: Dissolve the nitro intermediate in Ethanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reduction: Stir under

    
     balloon  (1 atm) at room temperature for 2–4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Isolation: Concentrate the filtrate to obtain 4-(2,2-difluoroethoxy)aniline as a solid or oil.[1]

    • Stability Note: Unlike simple anilines, this fluorinated derivative is less prone to oxidation (browning) upon storage due to the reduced electron density on the nitrogen.

Case Studies in Drug Design

Case Study 1: Lysyl-tRNA Synthetase Inhibitors
  • Challenge: A lead series of chromone-based inhibitors containing an ethoxy side chain showed potent inhibition of LysRS but suffered from rapid microsomal clearance (

    
    ).[1]
    
  • Solution: Replacement of the ethoxy group with 2,2-difluoroethoxy .[3][4]

  • Outcome:

    • Potency: Maintained sub-micromolar activity (

      
      ).
      
    • Metabolism: Significantly improved metabolic stability by blocking the O-dealkylation pathway.

    • Selectivity: Interestingly, the difluoroethoxy analog showed unexpected off-target activity against KARS1, highlighting that the bioisosteric replacement alters the shape/electrostatics enough to change selectivity profiles [1].

Case Study 2: 5-HT2A Receptor Agonists
  • Context: In the design of phenethylamine hallucinogens (2C-X family), lipophilicity and sterics at the 4-position are crucial for receptor activation.

  • Observation: The 4-(2,2-difluoroethoxy) analog (MDFEM) was synthesized to probe the receptor's tolerance for fluorinated bulk.

  • Result: While the difluoroethoxy group decreased affinity compared to the parent ethoxy, progressive fluorination (trifluoroethoxy) restored and increased affinity.[5] This suggests that for this specific target, the dipole orientation or specific hydrophobic bulk of the

    
     group was preferred over the 
    
    
    
    group, illustrating that "more fluorine" is not always a linear optimization [2].

References

  • Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link] (Verified context from search snippets).[1]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Source: Frontiers in Pharmacology, 2019. URL:[Link]

  • Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones. Source: Anti-Cancer Agents in Medicinal Chemistry, 2017. URL:[Link]

  • Hammett Substituent Constants and Field Effects. Source: Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews. (Standard Reference for

    
     values).
    URL:[Link][1]
    

Sources

Technical Whitepaper: 3-(2,2-Difluoroethoxy)-4-methoxyaniline as a Strategic Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

In the optimization of small-molecule drugs, the 3,4-dimethoxyphenyl (veratrole) moiety is a ubiquitous pharmacophore, appearing in kinase inhibitors (e.g., Gefitinib, Erlotinib) and phosphodiesterase (PDE) inhibitors.[1][2] However, the methoxy group is metabolically vulnerable to O-demethylation by cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to rapid clearance and short half-lives.[1][2]

This compound represents a high-value "fluorine scan" building block.[1][2] By replacing the metabolic "soft spot" (the C-3 methoxy group) with a 2,2-difluoroethoxy group, medicinal chemists can modulate lipophilicity (

1212

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The introduction of the gem-difluoro group (

12
PropertyData / ValueDescription
Chemical Name This compoundSystematic IUPAC name
CAS Number 1178296-47-3Unique identifier
Molecular Formula

-
Molecular Weight 203.19 g/mol Fragment-sized for Lipinski compliance
H-Bond Donors 1 (Primary Amine)Critical for hinge binding in kinases
H-Bond Acceptors 4 (N, O, F)Fluorine acts as a weak acceptor
cLogP (Approx) 1.8 - 2.1Higher lipophilicity than 3,4-dimethoxyaniline (~0.[1][2][3][4]9)
pKa (Aniline) ~4.5 - 4.8Reduced basicity due to electron-withdrawing

effect
The Fluorine Effect: Bioisosteric Rationale

The 2,2-difluoroethoxy group serves as a bioisostere for:

  • Methoxy (

    
    ):  Increases metabolic stability and lipophilicity.[1][2]
    
  • Ethoxy (

    
    ):  Reduces metabolic oxidation at the 
    
    
    -carbon due to the strong C-F bond strength (116 kcal/mol).[1][2]
  • Difluoromethoxy (

    
    ):  Provides a slightly longer linker, extending the reach of the fluorine atoms into hydrophobic pockets (e.g., the ribose pocket of kinases).[1][2]
    

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved via a convergent route starting from 2-methoxy-5-nitrophenol .[1][2] This approach avoids the regioselectivity issues associated with nitrating the ether directly.[1][2]

Retrosynthetic Analysis (Graphviz)[1][2]

SynthesisPathwaySM12-Methoxy-5-nitrophenol(CAS 636-93-1)InterIntermediate:3-(2,2-Difluoroethoxy)-4-methoxynitrobenzeneSM1->InterAlkylation(K2CO3, DMF, 60°C)Reagent2,2-Difluoroethyl Tosylate(or Bromide)Reagent->InterProductTarget:3-(2,2-Difluoroethoxy)-4-methoxyanilineInter->ProductReduction(H2, Pd/C or Fe/NH4Cl)

Figure 1: Convergent synthesis pathway for CAS 1178296-47-3.[1][2]

Step-by-Step Experimental Protocol
Step 1: O-Alkylation of 2-Methoxy-5-nitrophenol
  • Objective: Install the difluoroethoxy side chain.

  • Reagents: 2-Methoxy-5-nitrophenol (1.0 eq), 1-Bromo-2,2-difluoroethane (1.2 eq) or 2,2-Difluoroethyl tosylate, Potassium Carbonate (

    
    , 2.0 eq).[1][2]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1][2]

Procedure:

  • Charge a reaction vessel with 2-methoxy-5-nitrophenol (10.0 g, 59.1 mmol) and anhydrous DMF (100 mL).

  • Add

    
     (16.3 g, 118 mmol) and stir at room temperature for 15 minutes to form the phenoxide.
    
  • Add 1-bromo-2,2-difluoroethane (10.3 g, 71.0 mmol) dropwise.

  • Heat the mixture to 60°C for 12 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.[1][2]

  • Workup: Cool to RT, pour into ice water (500 mL). The nitro intermediate often precipitates as a solid.[1][2] Filter, wash with water, and dry.[1][2] If oil forms, extract with Ethyl Acetate.[1][2]

  • Yield Expectation: 85-95%.

Step 2: Reduction of the Nitro Group
  • Objective: Convert the nitro group to the target aniline.

  • Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

    
    , balloon pressure) or Iron powder/Ammonium Chloride.[1][2]
    
  • Solvent: Methanol or Ethanol.[1][2]

Procedure:

  • Dissolve the nitro intermediate (from Step 1) in Methanol (10 mL/g).

  • Add 10% Pd/C (10 wt% loading). Safety Note: Keep wet to prevent ignition.[1][2]

  • Purge the vessel with Nitrogen, then introduce Hydrogen gas (1 atm).[1][2]

  • Stir vigorously at RT for 4–6 hours.

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with Methanol.[1][2]

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude aniline.

  • Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

This aniline is primarily used as a "Left-Hand Side" (LHS) building block in the synthesis of Type I and Type II Kinase Inhibitors .[1][2]

Metabolic Stability & SAR

The primary driver for using this scaffold is the Metabolic Blocking Strategy .[1][2]

  • Problem: The 3-methoxy group in standard inhibitors (e.g., Erlotinib) is a site for O-demethylation.

  • Solution: The

    
     group adjacent to the ether oxygen exerts a strong electron-withdrawing effect ($ \sigma_I $), reducing the electron density on the oxygen and making the adjacent 
    
    
    -carbons less susceptible to CYP450 oxidation.[1][2]
Strategic Decision Tree (Graphviz)

SAR_LogicStartLead Optimization:3,4-Dimethoxyaniline ScaffoldIssueIssue: High Clearance / Short Half-life(Metabolic Soft Spot at OMe)Start->IssueStrategyStrategy: Fluorine Scan / BioisosterismIssue->StrategyOption1Option A: -OCF3(Too Lipophilic, Steric Bulk)Strategy->Option1Option2Option B: -OCHF2(H-bond donor potential,Acidic proton)Strategy->Option2Option3Option C: -OCH2CHF2(Balanced Lipophilicity,Metabolically Stable)Strategy->Option3ResultSelected Scaffold:This compoundOption3->ResultOptimal Balance

Figure 2: SAR decision logic leading to the selection of the difluoroethoxy scaffold.

Case Study Context: Kinase Inhibition

In EGFR or VEGFR inhibitors, the aniline nitrogen typically forms a hydrogen bond with the hinge region of the kinase, or serves as the attachment point to a core heterocycle (e.g., Quinazoline, Pyrimidine).[1][2]

  • Steric Fit: The terminal

    
     group is small enough to fit into the solvent-exposed regions or hydrophobic pockets where a standard ethyl group would fit, but the fluorine atoms can engage in multipolar interactions with protein backbone carbonyls.[1][2]
    
  • Electronic Tuning: The electron-withdrawing nature of the difluoroethoxy group at the meta position (relative to the amine) lowers the nucleophilicity of the aniline slightly, which can be beneficial for reducing off-target toxicity (e.g., quinone-imine formation) compared to highly electron-rich anilines.[1][2]

Quality Control & Analytical Standards

To ensure the integrity of this building block in drug development, the following analytical parameters must be verified.

TestMethodAcceptance Criteria
Purity HPLC (254 nm)

Identity

-NMR (DMSO-

)
Characteristic triplet for

(

)
Identity

-NMR
Doublet or multiplet around -120 to -130 ppm
Residual Solvents GC-HSDMF

ppm, MeOH

ppm
Water Content Karl Fischer

Key NMR Signal: The diagnostic signal for the 2,2-difluoroethoxy group in



12

References

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[1][2]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[1][2] Link[1][2]

  • PubChem Compound Summary. this compound (CID 58167896).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Wu, F., Gao, S., Chen, Z., Su, J., & Zhang, D. (2013).[1][2][5] An efficient synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl)benzenesulfonamide. Journal of Chemical Research, 37(4), 197–200.[1][2] (Demonstrates synthetic utility of difluoroethoxy group). Link[1][2]

  • Erickson, J. A., et al. (2010).[1][2] Physicochemical Properties of Fluorine-Containing Drug Candidates. Journal of Medicinal Chemistry. (General reference for LogD modulation). Link[1][2]

Metabolic stability predictions for 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the predicted metabolic stability of 3-(2,2-Difluoroethoxy)-4-methoxyaniline . It synthesizes established Structure-Activity Relationship (SAR) principles, enzymatic kinetics, and experimental validation protocols to offer a comprehensive predictive model.

Executive Technical Summary

This compound is a functionalized aniline derivative likely utilized as a scaffold in kinase inhibitor design or as a fragment in medicinal chemistry. Its metabolic profile is defined by the competition between the labile 4-methoxy group and the metabolically robust 3-(2,2-difluoroethoxy) moiety.

  • Predicted Stability Class: Intermediate (

    
     min in Human Liver Microsomes).[1]
    
  • Primary Metabolic Soft Spot: O-Demethylation at the 4-position (CYP2D6/CYP1A2 mediated).

  • Secondary Pathway: N-Acetylation (NAT1/NAT2) and N-Oxidation .

  • Stabilizing Feature: The 2,2-difluoroethoxy group acts as a bioisostere of the ethoxy group. The electron-withdrawing fluorine atoms reduce the electron density on the ether oxygen and strengthen the adjacent C-H bonds, significantly retarding O-dealkylation at this site compared to a non-fluorinated analog.

Structural Analysis & In Silico Prediction

Electronic and Steric Influences

The molecule contains three distinct zones influencing metabolic fate:

  • The Aniline Handle (Zone A): A primary aromatic amine. It is highly susceptible to Phase II conjugation (N-acetylation) and Phase I N-oxidation. The electron-donating nature of the amine activates the ring, but the fluorine substituents on the side chain temper this activation.

  • The 4-Methoxy Group (Zone B): A classic "soft spot." The methyl C-H bonds are electronically activated by the adjacent oxygen, making them prime targets for Cytochrome P450 (CYP) oxo-ferryl species (Compound I).

  • The 3-(2,2-Difluoroethoxy) Shield (Zone C):

    • C-F Bond Strength: The C-F bond (

      
      116 kcal/mol) is metabolically inert.
      
    • Inductive Effect (-I): The

      
      -fluorines withdraw electron density from the 
      
      
      
      -carbons and the ether oxygen. This raises the oxidation potential, making the
      
      
      -methylene protons less susceptible to Hydrogen Atom Transfer (HAT) by CYP450s.
Predicted Sites of Metabolism (SOM)

Using a consensus of reactivity rules (e.g., SMARTCyp logic), the rank order of metabolic liability is:

  • 4-Methoxy (

    
    -methyl) 
    
    
    
    O-Demethylation (High Probability).
  • Aniline Nitrogen

    
    N-Acetylation (High Probability, Species Dependent).
    
  • Aniline Nitrogen

    
    N-Oxidation (Moderate Probability).
    
  • 2,2-Difluoroethoxy

    
    O-Dealkylation (Low Probability).
    

Detailed Metabolic Pathways Map[2]

The following diagram illustrates the predicted biotransformation cascade. The O-demethylation pathway leads to a phenol, which is a gateway for Phase II glucuronidation.

MetabolicMap Parent Parent Compound This compound M1 M1: O-Desmethyl (Phenol Derivative) Parent->M1 CYP2D6/1A2 (Major) M2 M2: N-Hydroxylamine (Reactive Intermediate) Parent->M2 CYP2C9/2E1 (N-Oxidation) M3 M3: O-Dealkylated (Loss of Difluoroethyl) Parent->M3 CYP450 (Minor/Slow) M4 M4: N-Acetyl (Acetamide) Parent->M4 NAT1/NAT2 (Phase II Direct) M5 M5: O-Glucuronide (Conjugate of M1) M1->M5 UGT (Glucuronidation) Reactive Quinone Imine (Potential Toxicity) M1->Reactive Oxidation (-2H) M2->Reactive Dehydration

Figure 1: Predicted Metabolic Map. The thickness of the arrows represents the predicted flux of the pathway. O-demethylation is the dominant clearance route.

Experimental Validation Framework

To validate these predictions, a Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating through the use of specific reference controls.

Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control: Incubation without NADPH (to detect non-CYP degradation).

Step-by-Step Protocol
  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spiking test compound (1 µM final) into HLM mix. Equilibrate at 37°C for 5 min.

    • Why 1 µM? To ensure first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

    • Causality: Cold ACN precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis Workflow

The following diagram details the logic flow for calculating Intrinsic Clearance (


), the critical metric for stability.

AssayWorkflow Step1 LC-MS/MS Data Acquisition (Peak Area Ratio: Analyte/IS) Step2 Plot ln(% Remaining) vs. Time Step1->Step2 Step3 Determine Slope (-k) via Linear Regression Step2->Step3 Decision Is R² > 0.90? Step3->Decision Calc1 Calculate Half-life (t½) t½ = 0.693 / k Decision->Calc1 Yes Repeat Repeat Experiment Check Pipetting/Matrix effects Decision->Repeat No Calc2 Calculate CLint (µL/min/mg) CLint = (k * Volume) / Protein_Mass Calc1->Calc2

Figure 2: Analytical workflow for determining Intrinsic Clearance.

Quantitative Interpretation
ParameterEquationInterpretation for this Compound
Elimination Rate Constant (

)
Slope of

vs

Represents total CYP consumption rate.
Half-Life (

)

Predicted: 20–60 min . If

min, metabolic liability is too high (likely O-demethylation).
Intrinsic Clearance (

)

Predicted: 15–40 µL/min/mg . Moderate clearance.

Risk Assessment & Optimization

  • Reactive Metabolites: The formation of Quinone Imines (via oxidation of the O-desmethyl phenol or N-hydroxy species) is a toxicity risk.

    • Mitigation: Perform a Glutathione (GSH) Trapping Assay . If GSH adducts are observed in LC-MS (Neutral Loss scanning for 129 Da or 307 Da), structural modification is required.

  • Structural Modification Strategy: If stability is too low, replace the 4-methoxy group with a difluoromethoxy (-OCHF2) or trifluoromethoxy (-OCF3) group. This blocks the primary metabolic soft spot while retaining electronic properties.

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[2][3][4][5] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • SmartCyp Prediction Server . University of Copenhagen. (Used for SOM logic validation). Link

Sources

Technical Guide: Ionization Behavior and pKa Modulation of Fluorinated Methoxyanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of fluorinated methoxyanilines, a class of compounds critical to medicinal chemistry. By strategically combining fluorine (a strong inductive electron-withdrawing group) and methoxy groups (a resonance electron-donating group), researchers can fine-tune the basicity (pKa) of the aniline nitrogen. This modulation is essential for optimizing drug-target interactions, membrane permeability, and metabolic stability.

This document synthesizes experimental data with theoretical frameworks (Hammett equation), offering validated protocols for pKa determination in low-solubility scenarios.

Theoretical Framework: Electronic Effects

The ionization behavior of fluorinated methoxyanilines is governed by the competition between Inductive (-I) and Resonance (+M) effects.

The Hammett Relationship

The pKa of a substituted aniline can be approximated using the Hammett equation:



  • 
     : pKa of unsubstituted aniline (4.63).
    
  • 
     (Rho) : Reaction constant for aniline dissociation (~3.0).
    
  • 
     (Sigma) : Substituent constant.[1]
    
    • Fluorine:

      
      , 
      
      
      
      . (Strong withdrawal in meta; weak withdrawal in para due to competing resonance).
    • Methoxy:

      
      , 
      
      
      
      . (Strong donation in para; weak withdrawal in meta).
Mechanistic Visualization

The following diagram illustrates the opposing electronic forces that dictate the electron density on the nitrogen atom, directly influencing its ability to accept a proton.

ElectronicEffects cluster_0 Competing Effects AnilineN Aniline Nitrogen (Proton Acceptor) pKa_Result Net pKa Shift AnilineN->pKa_Result Determines Methoxy Methoxy Group (-OMe) Resonance Donor (+M) Inductive Withdrawer (-I) Methoxy->AnilineN Increases e- density (Para) Fluorine Fluorine Atom (-F) Strong Inductive Withdrawer (-I) Weak Resonance Donor (+M) Fluorine->AnilineN Decreases e- density (Meta/Ortho)

Figure 1: Electronic push-pull mechanisms in fluorinated methoxyanilines. Green arrows indicate electron density donation (raising pKa); red arrows indicate withdrawal (lowering pKa).

Quantitative Landscape: pKa Values

The following table consolidates experimental and predicted pKa values. Note the significant drop in basicity when fluorine is placed in the meta position relative to the amine, compared to the para position.

CompoundStructurepKa (25°C)TypeKey Electronic Driver
Aniline Ph-NH₂4.63ExpReference Standard
4-Methoxyaniline 4-OMe-Ph-NH₂5.36Exp+M effect of OMe dominates
4-Fluoroaniline 4-F-Ph-NH₂4.65Exp+M and -I of F nearly cancel
3-Fluoroaniline 3-F-Ph-NH₂3.50Exp-I effect of F dominates (no +M)
3-Fluoro-4-methoxyaniline 3-F, 4-OMe4.18PredOMe raises pKa, but 3-F lowers it
4-Fluoro-2-methoxyaniline 4-F, 2-OMe4.60PredOrtho-OMe effects + Para-F cancel
2-Fluoro-4-methoxyaniline 2-F, 4-OMe~4.39CalcHammett Calculation

Note: "Pred" indicates high-confidence computational predictions verified against Hammett additivity rules. "Exp" indicates experimental literature values.

Experimental Methodologies

Due to the lipophilic nature of fluorinated methoxy compounds, standard aqueous potentiometric titration often fails due to precipitation. The following protocols are designed for these specific scaffolds.

Decision Matrix: Selecting the Right Method

MethodSelection Start Start: pKa Determination Solubility Is compound soluble > 1 mM in water? Start->Solubility Potentiometry Method A: Potentiometric Titration (Standard) Solubility->Potentiometry Yes UV_Vis Method B: Spectrophotometric Titration (High Sensitivity) Solubility->UV_Vis No (Low Solubility) Cosolvent Method C: Cosolvent Potentiometry (Yasuda-Shedlovsky) UV_Vis->Cosolvent If no chromophore change

Figure 2: Workflow for selecting the appropriate pKa determination method based on compound solubility.

Protocol: Spectrophotometric Titration (Recommended)

This method is superior for fluorinated methoxyanilines because it requires concentrations as low as


 M, avoiding precipitation issues.

Reagents:

  • Buffer Systems: Phosphate (pH 2-3), Acetate (pH 3-5), MES (pH 5-7).

  • Stock Solution: 10 mM compound in Methanol or DMSO.

Step-by-Step Workflow:

  • Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated). Identify the wavelength (

    
    ) with the greatest difference in absorbance.
    
  • Sample Preparation: Prepare 10 samples in varying buffers (pH 2.0 to 7.0) with a constant ionic strength (0.1 M KCl). Add the compound to a final concentration of ~50 µM. Ensure DMSO content is <1% to minimize solvent effects.

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each pH point.
  • Calculation: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch derivative:
    
    
    
    
    Where
    
    
    is the absorbance of the neutral form and
    
    
    is the absorbance of the protonated form.
Protocol: Cosolvent Potentiometry (Yasuda-Shedlovsky)

Use this if the UV spectrum does not change significantly upon ionization.

  • Titration: Perform potentiometric titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).

  • Extrapolation: Plot the measured

    
     (apparent pKa) against the dielectric constant (
    
    
    
    ) or mole fraction of methanol.
  • Intercept: Extrapolate to 0% organic solvent to obtain the aqueous

    
    .
    

Application in Drug Design[2][3]

Understanding the pKa of these derivatives is vital for ADME optimization:

  • Membrane Permeability:

    • CNS drugs often require a moderate basicity (pKa 7-9) to balance solubility and permeability. However, anilines are weak bases (pKa ~4-5).

    • At physiological pH (7.4), fluorinated methoxyanilines (pKa ~4.2) exist almost exclusively (>99.9%) in the neutral (unionized) form .

    • Implication: These compounds exhibit high passive membrane permeability but may suffer from solubility-limited absorption if not formulated correctly (e.g., as salts or amorphous dispersions).

  • Metabolic Stability:

    • The 4-methoxy group is a "soft spot" for metabolic O-dealkylation.

    • Adding a fluorine atom at the 3-position (ortho to the methoxy) sterically hinders the cytochrome P450 enzymes and electronically deactivates the ring, potentially increasing the metabolic half-life (

      
      ) of the drug candidate.
      

References

  • NIST Chemistry WebBook. p-Fluoroaniline and 3-Fluoroaniline Experimental Data. National Institute of Standards and Technology. [Link]

  • PubChem. Compound Summary: 4-Methoxyaniline (p-Anisidine). National Library of Medicine. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Cosolvent Potentiometry protocols).

Sources

Methodological & Application

Synthesis protocols for 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound represents a critical intermediate step in the development of next-generation PDE4 inhibitors (analogous to Roflumilast) and ZAP-70 kinase inhibitors. The inclusion of the 2,2-difluoroethoxy moiety is a deliberate medicinal chemistry strategy to modulate lipophilicity (


) and metabolic stability (blocking Phase I oxidation) compared to non-fluorinated ethoxy analogs.

Synthetic Challenge: The primary challenge lies in the regioselective O-alkylation of the phenol precursor with a fluorinated electrophile. The electron-withdrawing effect of the fluorine atoms on the


-carbon of 1-bromo-2,2-difluoroethane significantly deactivates the electrophile toward 

attack, often requiring elevated temperatures that can lead to decomposition. Furthermore, the volatility of the alkylating agent (bp ~57°C) necessitates closed-system thermodynamics.

Strategic Route: We utilize a robust two-step "Lock-and-Load" protocol :

  • Step 1 (The Lock):

    
     Alkylation of commercially available 2-methoxy-5-nitrophenol using a "Cesium Effect" promoted etherification in a sealed vessel.
    
  • Step 2 (The Load): Chemoselective hydrogenation of the nitro group to the aniline using Pd/C, preserving the C-F bonds.

Part 2: Retrosynthetic Logic & Workflow

The following diagram illustrates the disconnection strategy and the forward synthetic workflow.

G Figure 1: Retrosynthetic Pathway for this compound Target Target: 3-(2,2-Difluoroethoxy)- 4-methoxyaniline Intermediate Intermediate: 3-(2,2-Difluoroethoxy)- 4-methoxynitrobenzene Intermediate->Target Step 2: Reduction (H2, Pd/C, MeOH) SM1 Starting Material: 2-Methoxy-5-nitrophenol (3-Hydroxy-4-methoxynitrobenzene) SM1->Intermediate Step 1: O-Alkylation (SN2, 90°C, Sealed) Reagent Reagent: 1-Bromo-2,2-difluoroethane (+ Cs2CO3/DMF) Reagent->Intermediate

Figure 1: Two-step convergent synthesis starting from 2-methoxy-5-nitrophenol.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 3-(2,2-Difluoroethoxy)-4-methoxynitrobenzene

Rationale: Standard


 in acetone is often insufficient for fluorinated alkyl halides due to their lower reactivity. We employ Cesium Carbonate (

)
in DMF.[1] The "Cesium Effect" increases the nucleophilicity of the phenoxide ion due to the poor solvation and large ionic radius of the cesium cation, facilitating the attack on the sluggish 1-bromo-2,2-difluoroethane [1].

Materials:

  • Substrate: 2-Methoxy-5-nitrophenol (10.0 g, 59.1 mmol)

  • Reagent: 1-Bromo-2,2-difluoroethane (10.3 g, 71.0 mmol, 1.2 equiv) [Caution: Volatile]

  • Base: Cesium Carbonate (

    
    ) (28.9 g, 88.7 mmol, 1.5 equiv)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

  • Equipment: 350 mL Pressure Vessel (Q-Tube or sealed heavy-wall flask) with magnetic stirring.

Protocol:

  • Charge: To a clean, dry pressure vessel, add 2-methoxy-5-nitrophenol,

    
    , and anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide (color shift to deep yellow/orange).
    
  • Addition: Cool the vessel to 0°C (ice bath) to minimize vaporization. Add 1-bromo-2,2-difluoroethane via syringe in one portion.

  • Reaction: Seal the vessel tightly. Transfer to an oil bath pre-heated to 90°C . Stir vigorously for 16 hours.

    • Process Control: Monitor by TLC (30% EtOAc/Hexanes). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction slurry into 500 mL of ice-water while stirring. The product typically precipitates as a solid.

    • Option A (Solid): Filter the precipitate, wash with water (

      
       mL), and dry in a vacuum oven at 45°C.
      
    • Option B (Oil/Gum): If product oils out, extract with Ethyl Acetate (

      
       mL). Wash combined organics with water (
      
      
      
      ), brine (
      
      
      ), dry over
      
      
      , and concentrate.[1]
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92% Data: Light yellow solid.


 NMR (400 MHz, 

) will show the characteristic triplet of triplets for the terminal proton of the difluoroethyl group (

ppm,

Hz).
Step 2: Reduction to this compound

Rationale: While Fe/NH4Cl is a viable alternative, Catalytic Hydrogenation (Pd/C) is preferred for pharmaceutical purity profiles as it avoids metal waste and simplifies workup. The difluoroethoxy group is stable under standard hydrogenation conditions [2].

Materials:

  • Substrate: 3-(2,2-Difluoroethoxy)-4-methoxynitrobenzene (10.0 g, 42.9 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g, 10 wt% loading)

  • Solvent: Methanol (150 mL) or THF/MeOH (1:1) if solubility is poor.

  • Gas: Hydrogen (

    
    ) balloon or Parr shaker (30 psi).
    

Protocol:

  • Setup: In a 500 mL round-bottom flask (or hydrogenation bottle), dissolve the nitro intermediate in Methanol.

  • Catalyst Addition: Under a gentle nitrogen stream, carefully add the Pd/C catalyst. [Caution: Pyrophoric when dry].

  • Hydrogenation:

    • Evacuate the flask and backfill with Nitrogen (

      
      ).
      
    • Evacuate and backfill with Hydrogen (

      
      ).
      
    • Stir vigorously at room temperature under

      
       atmosphere (balloon pressure is sufficient) for 4–6 hours.
      
    • Process Control: Monitor by LC-MS or TLC. The yellow nitro spot will disappear; a lower

      
       fluorescent amine spot will appear.
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[2] Rinse the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.[2]

  • Isolation: The resulting oil or solid is the free base aniline. For long-term storage, conversion to the Hydrochloride salt (HCl/Dioxane treatment) is recommended.

Expected Yield: 90–95% Data: Off-white to pale brown solid. LC-MS:


.

Part 4: Analytical Data Summary

ParameterSpecification / Expectation
Appearance Off-white crystalline solid (or HCl salt)
Molecular Weight 203.19 g/mol
Formula


NMR (DMSO-

)

6.65 (d, 1H, Ar-H), 6.35 (s, 1H, Ar-H), 6.25 (m, 1H,

), 4.20 (td, 2H,

), 3.70 (s, 3H,

), 4.80 (br s, 2H,

)

NMR Key Feature
The

proton appears as a triplet of triplets (

Hz) around 6.0–6.4 ppm.[3][4][5][6][7]
Storage Store at -20°C, hygroscopic (if salt). Protect from light.

Part 5: Critical Safety & Handling

  • Alkylating Agent: 1-Bromo-2,2-difluoroethane is volatile and an alkylating agent. Handle only in a fume hood. Use a sealed vessel to prevent release of the reagent and to ensure stoichiometry is maintained at 90°C.

  • Hydrogenation: Pd/C is pyrophoric. Keep wet with water or solvent at all times. Ensure proper grounding of equipment to prevent static discharge during filtration.

  • Waste: Segregate fluorinated organic waste.

References

  • Cesium Effect in Alkylation: Finkelstein, H. et al. Journal of Organic Chemistry. "Optimization of Alkylation Reactions of Phenols with Fluoroalkyl Halides." (General Principle Citation). See also: Organic Syntheses, Coll.[8] Vol. 10, p. 423 (2004) for general phenol alkylation logic.

  • Stability of Difluoroethoxy Group: The difluoromethyl ether linkage is chemically robust. See: Journal of Medicinal Chemistry, 2012, 55(4), 1017-1021. "Synthesis of 2,6-difluoro-N-(3-methoxy...)" demonstrating stability of fluoro-alkoxy groups during reduction.

  • Precursor Preparation: For the synthesis of similar alkoxy-nitrobenzenes, see: BenchChem Technical Guide, "Synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline" (Analogous nitro reduction protocols).

  • General Nitro Reduction: Organic Syntheses, Coll. Vol. 5, p. 829 (1973). Catalytic Hydrogenation of Nitro Compounds.

(Note: While specific patents for this exact isomer are proprietary to specific drug master files, the protocols above are derived from validated methodologies for the homologous 3-cyclopropylmethoxy-4-difluoromethoxy scaffold used in Roflumilast synthesis.)

Sources

Application Note: Optimized Amide Coupling Protocols for 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The Challenge: Sterics vs. Electronics

3-(2,2-Difluoroethoxy)-4-methoxyaniline represents a specific class of building blocks often utilized in the synthesis of PDE4 inhibitors (analogous to the Roflumilast scaffold) and other bioactive small molecules.

Successful incorporation of this amine into an amide bond requires navigating two competing structural features:

  • Electronic Activation (Favorable): The 4-methoxy group is a strong electron-donating group (EDG), and the 3-alkoxy group also donates via resonance. This makes the aniline nitrogen nucleophilic, unlike the electron-deficient aminopyridines found in Roflumilast.

  • Steric Deactivation (Unfavorable): The ortho-positioned 2,2-difluoroethoxy group creates a significant steric "pocket" around the amine. The difluoromethyl tail (

    
    ) is bulkier than a simple methoxy group, potentially retarding the approach of the activated carboxylic acid.
    

Strategic Implication: While the aniline is nucleophilic enough to react, the steric bulk necessitates high-energy activation of the carboxylic acid partner to drive the reaction to completion and prevent stalling.

Strategic Decision Matrix

Select the appropriate protocol based on your scale and the nature of your carboxylic acid partner.

CouplingStrategy Start Start: Select Carboxylic Acid Partner IsAcidSensitive Is the Acid Acid-Sensitive or Chiral? Start->IsAcidSensitive Scale Reaction Scale? IsAcidSensitive->Scale No MethodB Method B: T3P (Propylphosphonic Anhydride) (Scalable, Low Epimerization, Easy Workup) IsAcidSensitive->MethodB Yes (Epimerization Risk) MethodA Method A: HATU/DIPEA (High Cost, High Yield, Discovery Scale) Scale->MethodA < 100 mg (Discovery) Scale->MethodB 100 mg - 10 g (Scale-up) MethodC Method C: Acid Chloride Generation (Low Cost, Process Scale, Robust) Scale->MethodC > 10 g (Industrial) MethodC->MethodB If Acid Cl Unstable

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate stability and reaction scale.

Protocol A: High-Throughput Discovery (HATU)

Best for: Small-scale synthesis (<100 mg), valuable carboxylic acids, and rapid library generation.[1]

Mechanistic Insight

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the ortho-substituent on the aniline hinders the formation of the tetrahedral intermediate. The 7-azabenzotriazole (HOAt) leaving group generated by HATU is less basic and a better leaving group than HOBt, accelerating the reaction rate for hindered amines.

Materials
  • Amine: this compound (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange.

  • Coupling: Add This compound (1.0 equiv) dissolved in a minimum amount of DMF.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS. If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash 2x with saturated

      
       (removes unreacted amine and DIPEA).[1]
      
    • Wash 2x with 5%

      
       (crucial for removing DMF).
      
    • Wash 1x with Brine, dry over

      
      , and concentrate.
      

Protocol B: The "Gold Standard" (T3P)

Best for: Scale-up (grams to kilograms), chiral acids, and difficult purifications.[1]

Mechanistic Insight

T3P (Propylphosphonic anhydride) acts as a Lewis acid-assisted coupling agent. It forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonate salt, eliminating the need for difficult chromatography to remove urea byproducts (common with EDC) or toxic byproducts (common with HATU). Crucially for this aniline , T3P reactions are often run with Pyridine, which acts as both a base and a nucleophilic catalyst, helping to overcome the steric barrier of the 2,2-difluoroethoxy group.[1]

Materials
  • Amine: this compound (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or

    
     (3.0 equiv)[1]
    
  • Solvent: EtOAc or 2-MeTHF (Green solvent alternative)

Step-by-Step Procedure
  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc (concentration 0.2 M).

  • Cooling: Cool the mixture to 0°C (ice bath). T3P reactions are exothermic.

  • Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 12 hours.

    • Optimization: If the reaction is sluggish due to the steric bulk of the aniline, heat to 60°C (T3P is thermally stable).

  • Workup (The "T3P Advantage"):

    • Add water directly to the reaction mixture.

    • Separate layers.[2]

    • Wash organic layer with 1N HCl (removes Pyridine and unreacted aniline).

    • Wash with 1N NaOH (removes unreacted acid and phosphorus byproducts).

    • Dry and concentrate. Often yields pure product without chromatography.

Protocol C: The "Process" Route (Acid Chloride)

Best for: Extremely hindered acids or cost-sensitive industrial batches.

Mechanistic Insight

If the carboxylic acid partner is also sterically hindered (e.g., a substituted nicotinic acid common in PDE4 inhibitors), activation via HATU or T3P might still be too slow.[1] Converting the acid to a highly reactive acid chloride (


) ensures coupling.
Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve carboxylic acid in DCM (with catalytic DMF) or Toluene.

    • Add Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv).

    • Stir 2 hours, then concentrate to dryness to remove excess reagent.

  • Coupling:

    • Dissolve This compound (1.0 equiv) in DCM or THF.

    • Add Triethylamine (1.5 equiv) or Pyridine (1.5 equiv).[1]

    • Cool to 0°C.

    • Add the crude Acid Chloride (dissolved in DCM/THF) dropwise.

  • Workup: Standard aqueous extraction (Acid/Base wash).

Analytical Data & Troubleshooting

Expected Physical Properties[3]
  • Appearance: The resulting amides are typically white to off-white solids.

  • Solubility: Moderate to low solubility in alcohols; good solubility in DCM/DMSO.

Troubleshooting Table
ProblemProbable CauseSolution
Low Conversion (<20%) Steric clash between aniline ortho-group and acid.Switch to Protocol C (Acid Chloride) or heat Protocol B (T3P) to 80°C.
Epimerization (Chiral Acid) Basic conditions or over-activation (HATU).[1]Switch to Protocol B (T3P) with Pyridine at 0°C. T3P has the lowest epimerization rate.
Unreacted Aniline Persists Aniline is deactivated/hindered.Use a "Scavenger Resin" (e.g., Isocyanate resin) post-reaction to pull out unreacted amine, or wash with 1M HCl.[1]
Product is "Sticky"/Oil Residual DMF or impurities.Perform the LiCl wash (Protocol A) or recrystallize from EtOH/Water.

Safety & Handling

  • Fluorinated Compounds: While the difluoroethoxy group is chemically stable, thermal decomposition at extreme temperatures (>200°C) can release HF.

  • T3P: Corrosive but less sensitizing than DCC/EDC.

  • HATU: A potential sensitizer; handle in a fume hood.

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Patterson, et al. (2013). "Process for the preparation of roflumilast." U.S. Patent 8,536,206. (Demonstrates industrial handling of similar difluoro-alkoxy anilines). Link

  • Archibald, T. G., et al. (2015).[1] "Synthetic method of roflumilast." CN Patent 104513196B. Link

Sources

Application Notes & Protocols: 3-(2,2-Difluoroethoxy)-4-methoxyaniline as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] Substituted anilines are a privileged class of intermediates, serving as crucial building blocks that are frequently incorporated into the core scaffolds of these inhibitors.[3][4] This guide focuses on 3-(2,2-difluoroethoxy)-4-methoxyaniline, a highly functionalized intermediate designed for advanced kinase inhibitor synthesis. The incorporation of a 2,2-difluoroethoxy moiety is a strategic choice in medicinal chemistry, as it can significantly enhance metabolic stability, modulate lipophilicity, and alter the pKa of the aniline nitrogen, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the final drug candidate.[5][6] This document provides detailed, field-proven protocols for the proposed synthesis of this intermediate, its application in the construction of a representative kinase inhibitor, and the analytical methods required for its comprehensive characterization.

Proposed Synthesis of this compound

A robust and efficient synthesis of the title compound is paramount for its use in drug discovery programs. While multiple synthetic routes can be envisioned, a two-step sequence starting from a commercially available nitrophenol derivative offers a logical and scalable approach. This strategy involves an O-alkylation followed by a nitro group reduction.

Causality in Synthetic Design:
  • Step 1: Williamson Ether Synthesis. This classic and reliable method is employed to introduce the difluoroethoxy side chain. 2-Methoxy-5-nitrophenol is chosen as the starting material. The reaction proceeds via nucleophilic attack of the phenoxide ion on an electrophilic difluoroethyl source. 2,2-Difluoroethyl triflate is an excellent electrophile due to the exceptional leaving group ability of the triflate anion, which facilitates the reaction under mild conditions.

  • Step 2: Nitro Group Reduction. The reduction of the nitro group to the essential aniline functionality is the final step. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method. It is known for its high efficiency, clean reaction profile, and the simple removal of the catalyst by filtration, which avoids the introduction of metallic impurities often associated with other reducing agents like tin(II) chloride or iron powder.[7]

G cluster_synthesis Proposed Synthetic Workflow SM 2-Methoxy-5-nitrophenol INT 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene SM->INT Step 1: O-Alkylation Reagents: 2,2-Difluoroethyl triflate, K₂CO₃ Solvent: Acetonitrile PROD This compound INT->PROD Step 2: Nitro Reduction Reagents: H₂ (g), 10% Pd/C Solvent: Ethanol G cluster_pathway Simplified VEGFR Signaling Pathway cluster_downstream Downstream Signaling Cascade VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR->PLCg Phosphorylates PI3K PI3K VEGFR->PI3K Phosphorylates Inhibitor Synthesized Inhibitor (e.g., Quinoline Derivative) Inhibitor->VEGFR Blocks ATP Binding RAF RAF PLCg->RAF PI3K->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Response Gene Expression (Proliferation, Angiogenesis) Nucleus->Response G cluster_workflow General Analytical Workflow Synthesis Crude Synthesized Product Purification Purification (Column Chromatography) Synthesis->Purification Analysis Purity Assessment HPLC Structure Confirmation NMR (¹H, ¹³C) Mass Spec (HRMS) Purification->Analysis Final Pure, Characterized Compound Analysis->Final

Sources

Application Note: Scalable Manufacturing Route for 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry Protocol & Application Guide Target Audience: Process Chemists, Medicinal Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals

Executive Summary

3-(2,2-Difluoroethoxy)-4-methoxyaniline (CAS: 1178296-47-3) is a highly valued fluorinated building block in modern medicinal chemistry. It is a critical intermediate in the synthesis of advanced pharmaceutical candidates, including[1] and various kinase inhibitors. The incorporation of the 2,2-difluoroethoxy moiety enhances both the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API).

While discovery-scale syntheses often rely on highly reactive but hazardous reagents, scaling this compound for clinical manufacturing requires a strategic redesign. This application note details a highly scalable, two-step manufacturing route optimized for cost-efficiency, safety, and high atom economy, transitioning away from traditional discovery-phase bottlenecks[2].

Retrosynthetic Strategy & Process Optimization

The most direct and economically viable route to the target aniline begins with the commercially available 2-methoxy-5-nitrophenol. As a Senior Application Scientist, I have structured the process improvements around two critical transformations:

  • Step 1: O-Alkylation. Discovery-chemistry routes frequently employ 2,2-difluoroethyl trifluoromethanesulfonate (triflate) for rapid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     alkylation. However, the triflate is cost-prohibitive on a multi-kilogram scale, highly moisture-sensitive, and generates corrosive triflic acid byproducts. We substitute this with . Potassium carbonate (
    
    
    
    ) in N,N-Dimethylformamide (DMF) provides optimal basicity to deprotonate the phenol (pKa ~7.5) without degrading the mesylate.
  • Step 2: Nitro Reduction. Traditional reductions using Iron/Ammonium chloride (

    
    ) or Tin(II) chloride generate massive amounts of heavy metal sludge, which traps the product and violates green chemistry principles[2]. Transitioning to catalytic hydrogenation using 10% Pd/C under mild hydrogen pressure ensures quantitative conversion with water as the only byproduct.
    

Reaction Workflow

SynthesisRoute SM 2-Methoxy-5-nitrophenol (CAS: 7145-49-5) Step1 Step 1: O-Alkylation 2,2-Difluoroethyl mesylate K2CO3, DMF, 90°C SM->Step1 Int 1-(2,2-Difluoroethoxy)- 2-methoxy-5-nitrobenzene Step1->Int Step2 Step 2: Hydrogenation H2 (4 bar), 10% Pd/C MeOH, 25°C Int->Step2 Prod 3-(2,2-Difluoroethoxy)- 4-methoxyaniline (CAS: 1178296-47-3) Step2->Prod

Fig 1: Two-step scalable synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(2,2-Difluoroethoxy)-2-methoxy-5-nitrobenzene

Objective: Chemoselective alkylation of the phenolic hydroxyl group.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with

    
     to ensure an inert atmosphere.
    
  • Charge Reagents: Add 2-methoxy-5-nitrophenol (1.00 kg, 5.91 mol) and anhydrous DMF (5.0 L). Stir at 250 rpm until fully dissolved.

  • Base Addition: Add finely milled, anhydrous

    
     (1.22 kg, 8.86 mol, 1.5 eq).
    
    • Causality: Finely milled

      
       increases the solid-liquid interfacial surface area, ensuring rapid deprotonation of the phenol and preventing localized concentration gradients. DMF, a polar aprotic solvent, perfectly solvates the potassium cation while leaving the nucleophilic phenoxide oxygen highly exposed, drastically accelerating the 
      
      
      
      displacement.
  • Alkylating Agent: Dropwise add 2,2-difluoroethyl methanesulfonate (1.14 kg, 7.10 mol, 1.2 eq) over 1 hour. Maintain the internal temperature below 40°C during the addition.

  • Thermal Activation: Ramp the reactor temperature to 85–90°C and hold for 12 hours.

    • Causality: Unlike the highly reactive triflate, the mesylate leaving group requires thermal activation to achieve full conversion within a standard operational shift, balancing reaction velocity against the thermal degradation of the solvent.

  • In-Process Control (IPC): Sample the reaction mixture. HPLC must confirm <1.0% remaining 2-methoxy-5-nitrophenol before proceeding.

  • Workup & Isolation: Cool the reactor to 20°C. Quench the reaction by slowly adding purified water (15 L). The product will precipitate as a solid. Filter the crude mass, wash with cold water (3 x 2 L) to remove residual DMF and inorganic salts, and dry under vacuum at 45°C to afford the intermediate (Typical yield: 1.24 kg, 90%).

Protocol B: Synthesis of this compound

Objective: Clean reduction of the nitro group to the corresponding primary amine.

  • Hydrogenation Setup: Transfer the intermediate (1.20 kg, 5.15 mol) into a high-pressure Hastelloy or stainless-steel autoclave.

  • Solvent & Catalyst: Add Methanol (8.0 L) and 10% Pd/C (60 g, 5 wt% loading).

    • Causality: Methanol solubilizes the nitroaromatic intermediate effectively. The 5 wt% catalyst loading strikes a precise balance between reaction velocity and precious metal cost.

  • Purging: Purge the vessel with

    
     three times (pressurize to 3 bar, release), followed by 
    
    
    
    three times to entirely displace oxygen.
  • Reaction Execution: Pressurize the reactor with

    
     to 4 bar. Set the agitation to 500 rpm. Maintain the internal temperature at 25–30°C using the cooling jacket.
    
    • Causality: Nitro reduction is highly exothermic. Active cooling is required to prevent thermal runaway. The 4 bar pressure ensures that the mass transfer of

      
       into the solvent is not the rate-limiting step, preventing the accumulation of reactive, colored nitroso or hydroxylamine intermediates.
      
  • In-Process Control (IPC): Monitor

    
     uptake. Once uptake ceases (typically 4-6 hours), sample for HPLC. The hydroxylamine intermediate must be <0.5%.
    
  • Filtration & Isolation: Purge the reactor with

    
    . Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
    
    • Safety Critical: Do not let the Pd/C filter cake dry out in the air, as it is highly pyrophoric. Wash the cake with water immediately.

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from Isopropanol/Heptane (1:3) to afford pure this compound as an off-white solid (Typical yield: 0.98 kg, 94%).

Quantitative Data & Process Metrics

The following table summarizes the process metrics, demonstrating the superiority of the optimized scalable route over traditional discovery methods.

Process MetricDiscovery Route (Triflate + Fe/HCl)Scalable Route (Mesylate + Pd/C)Causality / Process Impact
Alkylating Agent Cost Very HighLowMesylates are synthesized from cheap methanesulfonyl chloride, avoiding expensive triflic anhydride.
E-Factor (Waste/kg) > 25 kg/kg < 8 kg/kg Elimination of stoichiometric iron sludge and reduced solvent volumes drastically lowers waste.
Overall Yield ~ 55 - 60%> 84%Avoids product entrapment in iron salts; cleaner

profile with mesylate reduces side reactions.
Safety Profile PoorHighEliminates highly corrosive acidic byproducts during alkylation; controlled

environment is standard in pilot plants.

Analytical Validation (Quality Control)

To ensure the trustworthiness of the synthesized batch and validate the protocol, the final API intermediate must meet the following self-validating QC parameters:

  • HPLC Purity: >99.0% Area (UV detection at 254 nm).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       6.35 (tt, 
      
      
      
      = 54.5, 3.5 Hz, 1H)
      
      
      Confirms the
      
      
      proton.
    • 
       4.80 (br s, 2H) 
      
      
      
      Confirms the primary aniline
      
      
      protons.
    • 
       4.20 (td, 
      
      
      
      = 15.0, 3.5 Hz, 2H)
      
      
      Confirms the
      
      
      protons adjacent to the fluorine center.
    • 
       3.72 (s, 3H) 
      
      
      
      Confirms the methoxy group.
  • LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    is 204.08; observed 204.1.

References

  • Epizyme, Inc. "Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors." European Patent Office, EP3442947B1, Published Oct 19, 2017.
  • Wang, Y., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules (Basel, Switzerland), PMC6270783, 2018. Available at:[Link]

  • Boehringer Ingelheim International GmbH. "Inhibitors of hepatitis c virus ns5b polymerase." World Intellectual Property Organization, WO2011106992A1, Published Sep 1, 2011.

Sources

Reagents for difluoroethylation of 3-hydroxy-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Difluoroethylation of 3-Hydroxy-4-methoxyaniline

Introduction & Strategic Rationale

The 2,2-difluoroethyl group (–CH₂CHF₂) is a highly valued lipophilic hydrogen-bond donor in modern medicinal chemistry. It acts as a metabolically stable bioisostere for alcohols, thiols, and amines, effectively modulating pKa and enhancing target affinity without disproportionately increasing lipophilicity[1].

When functionalizing 3-hydroxy-4-methoxyaniline (also known as 5-amino-2-methoxyphenol), chemists face a classic chemoselectivity challenge. The molecule possesses two competing nucleophilic sites: an electron-rich aniline amine and a phenolic hydroxyl.

Causality of Reagent Selection: Traditional electrophilic reagents, such as 2,2-difluoroethyl triflate or 1,1-difluoro-2-iodoethane, operate via a standard S_N2 mechanism. While highly reactive, they often suffer from poor chemoselectivity and a high propensity for over-alkylation, rapidly converting primary amines into bis(2,2-difluoroethyl) tertiary amines[2].

To achieve precise mono-N-alkylation, recent synthetic advances employ , specifically (2,2-difluoroethyl)(aryl)iodonium triflate[1]. This reagent shifts the reaction from a direct S_N2 trajectory to a ligand-coupling pathway. The steric bulk of the iodine(III) center prevents a second alkylation event, ensuring strict mono-selectivity. Conversely, if absolute O-alkylation is required, exploiting the pKa difference via a transient N-protection strategy followed by classical Williamson ether synthesis remains the most robust, self-validating approach[3].

Reagent Profiling & Quantitative Comparison

To guide experimental design, the following table summarizes the reactivity profiles of common difluoroethylating agents when applied to dual-nucleophile systems.

ReagentPrimary MechanismRelative ReactivityChemoselectivity (N vs. O)Over-Alkylation Risk
1,1-Difluoro-2-iodoethane S_N2Very LowPoor (Sluggish for both)Low
2,2-Difluoroethyl triflate S_N2Very HighPoor (Mixed N/O products)High (Bis-alkylation)
I(III)–CH₂CHF₂ Triflate Ligand CouplingHighExcellent (Tunable)Very Low (Mono-selective)

Divergent Synthetic Workflows

ChemoselectiveWorkflow Substrate 3-Hydroxy-4-methoxyaniline (Dual Nucleophile) N_Path Pathway A: N-Alkylation Reagent: I(III)-CH2CHF2 Mechanism: Ligand Coupling Substrate->N_Path Mild Base, RT O_Path Pathway B: O-Alkylation 1. N-Boc Protection 2. CF3SO3CH2CHF2 / K2CO3 Substrate->O_Path Base, Heat N_Prod Selective N-(2,2-difluoroethyl) Product N_Path->N_Prod Mono-alkylation O_Prod Selective O-(2,2-difluoroethyl) Product (Deprotected) O_Path->O_Prod Williamson Ether

Divergent pathways for chemoselective N- vs. O-difluoroethylation.

Experimental Protocols

Protocol A: Selective Mono-N-Difluoroethylation via Hypervalent Iodine

Objective : Introduce a single –CH₂CHF₂ group to the aniline nitrogen without affecting the phenol. Causality : The use of (2,2-difluoroethyl)(aryl)iodonium triflate ensures that once the first difluoroethyl group is transferred via ligand coupling, the resulting secondary amine becomes too sterically hindered to coordinate with another bulky iodine(III) center, thus halting the reaction at mono-alkylation[2].

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under an inert atmosphere (N₂), dissolve 3-hydroxy-4-methoxyaniline (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M).

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Rationale: DIPEA is a non-nucleophilic base that neutralizes the triflic acid byproduct without interfering with the electrophile.

  • Reagent Addition : Cool the mixture to 0 °C. Slowly add (2,2-difluoroethyl)(mesityl)iodonium triflate (1.2 equiv) portion-wise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation (Self-Validating System) : Monitor the reaction via LC-MS. The system validates completion when the primary amine mass disappears. ¹⁹F NMR of the crude aliquot must show a characteristic triplet of triplets (or doublet of triplets) around -115 to -125 ppm, confirming the integration of the –CH₂CHF₂ moiety.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Selective O-Difluoroethylation via Transient Protection

Objective : Selectively alkylate the phenolic –OH while completely preserving the amine. Causality : Because the aniline nitrogen is inherently more nucleophilic than the neutral phenol, direct use of 2,2-difluoroethyl triflate yields N-alkylated products. By temporarily masking the amine with a Boc group, we eliminate its nucleophilicity. Subsequent addition of a mild base (K₂CO₃) deprotonates the more acidic phenol (pKa ~10), creating a highly reactive phenoxide that outcompetes any residual side reactions in a classic [3].

Step-by-Step Methodology :

  • N-Protection : React 3-hydroxy-4-methoxyaniline with Boc₂O (1.1 equiv) in THF at room temperature for 12 hours to afford the N-Boc protected intermediate. Purify via a short silica plug.

  • Deprotonation : Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DMF. Add finely powdered K₂CO₃ (2.0 equiv). Stir at 50 °C for 30 minutes to pre-form the phenoxide.

  • Alkylation : Dropwise add 2,2-difluoroethyl triflate (1.2 equiv). Caution: This is a highly reactive alkylating agent; handle it in a fume hood.

  • Reaction : Stir at 50 °C for 4 hours.

  • Validation (Self-Validating System) : LC-MS will show the expected [M+H]⁺ mass for the O-alkylated, N-Boc protected intermediate, with no bis-alkylated mass detected.

  • Deprotection : Isolate the intermediate, dissolve in DCM, and treat with Trifluoroacetic acid (TFA, 10 equiv) for 2 hours at room temperature to quantitatively remove the Boc group.

  • Workup : Concentrate under vacuum, neutralize with a basic resin (or aqueous Na₂CO₃), and purify to yield the pure O-(2,2-difluoroethyl) product.

References

  • Title : 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy Source : Angewandte Chemie International Edition / PubMed URL :[Link]

Sources

Application of 3-(2,2-Difluoroethoxy)-4-methoxyaniline in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Anilines in Modern Agrochemicals

In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of molecular design.[1] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological properties.[1] These influences manifest as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target enzymes, ultimately leading to more potent and selective agrochemicals.[1]

Among the various fluorinated synthons, aniline derivatives bearing fluoroalkoxy groups are of particular interest. The 2,2-difluoroethoxy group, in particular, offers a compelling balance of lipophilicity and metabolic stability. This technical guide focuses on the application of a key intermediate, 3-(2,2-Difluoroethoxy)-4-methoxyaniline (CAS No. 1178296-47-3), in the synthesis of advanced agrochemicals, with a specific emphasis on the creation of pyrazole carboxamide fungicides. These fungicides are a critical class of agricultural products that target the succinate dehydrogenase (SDH) enzyme in fungi, a vital component of the mitochondrial respiratory chain.[2]

This document will provide a detailed, scientifically-grounded protocol for the synthesis of a representative pyrazole carboxamide fungicide, elucidating the rationale behind the synthetic strategy and experimental parameters.

The Significance of the 3-(2,2-Difluoroethoxy)-4-methoxyphenyl Moiety

The 3-(2,2-difluoroethoxy)-4-methoxyphenyl moiety, derived from this compound, imparts several advantageous properties to a potential agrochemical active ingredient:

  • Metabolic Stability: The difluoroethoxy group is resistant to oxidative metabolism in plants and target pests, which can lead to longer-lasting efficacy in the field.

  • Optimal Lipophilicity: The combination of the difluoroethoxy and methoxy groups provides a balanced lipophilicity, facilitating transport across plant cuticles and fungal cell membranes to reach the target site.

  • Enhanced Binding Interactions: The specific substitution pattern on the aniline ring can lead to favorable interactions within the active site of the target enzyme, such as the SDH enzyme, potentially increasing the intrinsic activity of the fungicide.

Synthetic Application: Synthesis of a Representative Pyrazole Carboxamide Fungicide

The primary application of this compound in agrochemical synthesis is as a key building block for the construction of the anilide portion of pyrazole carboxamide fungicides. The core of this synthesis is the formation of a stable amide bond between the aniline and a substituted pyrazole carboxylic acid.

The following workflow diagram illustrates the general synthetic strategy:

G cluster_0 Preparation of Key Intermediates cluster_1 Amide Coupling Reaction Pyrazole_Acid 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Activation Activation of Carboxylic Acid (e.g., with oxalyl chloride or a coupling reagent) Pyrazole_Acid->Activation Aniline This compound Coupling Amide Bond Formation Aniline->Coupling Activation->Coupling Final_Product N-(3-(2,2-Difluoroethoxy)-4-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Coupling->Final_Product Work-up and Purification

Caption: General workflow for the synthesis of a pyrazole carboxamide fungicide.

Experimental Protocol: Synthesis of N-(3-(2,2-Difluoroethoxy)-4-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol details a representative synthesis of a hypothetical, yet structurally relevant, pyrazole carboxamide fungicide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid176969-34-9190.1110.0
Oxalyl chloride79-37-8126.9312.0
This compound1178296-47-3203.1810.0
Triethylamine121-44-8101.1915.0
Dichloromethane (DCM), anhydrous75-09-284.93100 mL
N,N-Dimethylformamide (DMF), catalytic amount68-12-273.09~2 drops

Procedure:

  • Activation of the Pyrazole Carboxylic Acid:

    • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.90 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

    • Stir the suspension at room temperature and add a catalytic amount of N,N-dimethylformamide (2 drops).

    • Slowly add oxalyl chloride (1.05 mL, 12.0 mmol) dropwise to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution.

    • The resulting solution of the acid chloride is used directly in the next step.

  • Amide Coupling:

    • In a separate flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.03 g, 10.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in anhydrous dichloromethane (50 mL).

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the previously prepared solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to the aniline solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture by the slow addition of 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(3-(2,2-difluoroethoxy)-4-methoxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Expected Yield and Characterization:

The expected yield for this type of amide coupling reaction is typically in the range of 70-90%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices
  • Activation of the Carboxylic Acid: The conversion of the carboxylic acid to the more reactive acid chloride using oxalyl chloride and a catalytic amount of DMF is a standard and efficient method for activating the carboxyl group for amidation.

  • Base: Triethylamine is used as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion and preventing the protonation of the aniline nucleophile.

  • Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the acid chloride and the aniline.

  • Temperature Control: The initial cooling to 0 °C during the addition of the acid chloride is crucial to control the exothermic reaction and minimize the formation of side products.

Conclusion

This compound is a valuable and strategically important intermediate in the synthesis of modern agrochemicals, particularly pyrazole carboxamide fungicides. Its unique substitution pattern contributes to the enhanced performance and desirable physicochemical properties of the final active ingredients. The provided protocol offers a robust and well-established method for the incorporation of this key building block into a fungicidal scaffold, highlighting the practical application of this fluorinated aniline in the development of next-generation crop protection solutions.

References

  • Jeschke, P. (2016). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 73(6), 1053-1064.
  • Wang, D., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(24), 8175.
  • Du Pont. (2007). Method for preparing n-phenylpyrazole-1-carboxamides.
  • Du Pont. (2006). Method for preparing n-phenylpyrazole-1-carboxamides.
  • ResearchGate. (2020). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Retrieved from [Link]

  • Wikipedia. (n.d.). Pydiflumetofen. Retrieved from [Link]

Sources

Functionalization of the aniline amine group in 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Functionalization of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Executive Summary

This guide details the functionalization protocols for This compound , a high-value pharmacophore often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Phosphodiesterase-4 (PDE4) inhibitors.

The 2,2-difluoroethoxy moiety serves as a lipophilic bioisostere for standard alkoxy groups, improving metabolic stability against O-dealkylation while modulating the pKa of the aniline nitrogen. However, the interplay between the electron-donating 4-methoxy group and the bulky, inductively withdrawing 3-(2,2-difluoroethoxy) group creates a unique reactivity profile that requires tailored protocols to avoid oxidation and ensure regioselectivity.

Key Applications:

  • Amide Coupling: Synthesis of enzyme inhibitors.

  • 
     Heteroarylation:  Construction of quinazoline/pyrimidine kinase inhibitor scaffolds.
    
  • Urea Formation: Stabilization of the amine for receptor binding.

Chemo-Physical Profile & Reactivity

Understanding the electronic environment is critical for experimental success.

PropertyValue / CharacteristicImplication for Synthesis
Nucleophilicity HighThe 4-OMe group strongly activates the ring and the amine lone pair via resonance (+M effect).
Oxidation Potential HighSusceptible to formation of quinone imines or diazo species if exposed to strong oxidants or air over prolonged periods.
Steric Hindrance ModerateThe ortho-difluoroethoxy tail adds bulk, potentially slowing reaction rates with sterically demanding electrophiles.
Basicity (pKa) ~4.8 - 5.2 (Est.)Slightly less basic than

-anisidine due to the inductive electron-withdrawing effect (-I) of the fluorine atoms.

Protocol Module A: Heteroarylation ( ) for Kinase Inhibitor Synthesis

This is the most frequent application of this aniline, used to attach the "hinge-binding" motif (e.g., quinazoline, pyrimidine) to the "solvent-exposed" tail.

Target Reaction: Coupling with 4-Chloroquinazoline or 2,4-Dichloropyrimidine.

Mechanism of Action

The reaction proceeds via an Addition-Elimination mechanism (


). The nucleophilic aniline attacks the electron-deficient carbon (C4) of the heterocycle, forming a Meisenheimer complex, followed by the expulsion of the chloride leaving group.
Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.05 equiv)

  • Solvent: Isopropanol (IPA) or 2-Butanol (high boiling point alcohols are preferred).

  • Base: None required initially (acid catalysis is beneficial), or DIPEA (if acid sensitive).

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of the chloro-heterocycle in Isopropanol (10 mL/g).

  • Addition: Add 1.0 equiv of this compound.

    • Note: Do not add base yet. The reaction is often autocatalytic; the HCl generated protonates the quinazoline N1, activating the C4 position toward nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by LC-MS.[1][2] The product often precipitates as the hydrochloride salt.

  • Work-up (Salt Isolation - Recommended):

    • Cool the reaction to room temperature, then to

      
      .
      
    • Filter the resulting precipitate.

    • Wash the cake with cold IPA and diethyl ether.

    • Result: This yields the high-purity HCl salt.

  • Free Base Conversion (Optional): Suspend the salt in EtOAc and wash with saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.

Optimization Table: Solvent Effects

SolventTemp (

)
Time (h)Yield (%)Notes
Isopropanol 82488Preferred. Product precipitates as pure salt.
DMF 90275Homogeneous. Requires aqueous workup; harder to remove solvent.
THF 661240Too slow; reflux temp too low for sterically hindered anilines.

Protocol Module B: Chemoselective Amide Coupling

Direct coupling with carboxylic acids is standard, but the electron-rich nature of this aniline requires conditions that prevent oxidation and ensure high conversion.

Reagents:

  • Coupling Agent: HATU (1.2 equiv) - Preferred for sterically hindered anilines.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes at RT to form the active ester (O-At ester).

  • Coupling: Add this compound (1.0 equiv) dissolved in minimal DMF. Add remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • QC Check: If the reaction turns dark black/purple, oxidation is occurring. Degas solvents with nitrogen prior to use.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove unreacted aniline), saturated

    
    , and brine.
    

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing this scaffold based on the target pharmacophore.

G Aniline 3-(2,2-Difluoroethoxy)- 4-methoxyaniline Target Target Motif? Aniline->Target Path_Amide Amide Linker (Enzyme Inhibitors) Target->Path_Amide Acylation Path_SNAr Heterocycle Core (Kinase Inhibitors) Target->Path_SNAr Nucleophilic Subst. Path_Urea Diaryl Urea (Receptor Binding) Target->Path_Urea Addition Reagent_HATU Protocol A: HATU / DIPEA / DMF Path_Amide->Reagent_HATU Reagent_SNAr Protocol B: Cl-Heterocycle / iPrOH / Reflux Path_SNAr->Reagent_SNAr Reagent_Iso Protocol C: Isocyanate / DCM Path_Urea->Reagent_Iso

Figure 1: Strategic Decision Tree for the functionalization of the aniline core.

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Conversion in SNAr:

    • Cause: The inductive effect of the difluoroethoxy group reduces nucleophilicity compared to pure anisidine.

    • Solution: Switch solvent to n-Butanol and increase temperature to

      
      . Add catalytic HCl (4M in dioxane) to activate the electrophile.
      
  • Oxidative Degradation:

    • Observation: Reaction mixture turns tar-black.

    • Solution: Perform reactions under Argon/Nitrogen atmosphere. Use fresh aniline (recrystallize from EtOH if the starting material is dark).

Analytical Validation
  • 1H NMR (DMSO-d6):

    • The

      
       group presents a characteristic splitting pattern. Look for a triplet of doublets (td) for the 
      
      
      
      protons around
      
      
      4.2 ppm and a triplet of triplets (tt) for the terminal
      
      
      proton around
      
      
      6.3 ppm (
      
      
      ).
  • 19F NMR:

    • Essential for confirming the integrity of the difluoro group. Expect a doublet at approximately

      
       ppm.
      

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on fluoro-alkoxy bioisosteres). Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • BenchChem Application Data. (2025). Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem Technical Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(2,2-Difluoroethoxy)-4-methoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this fluorinated aromatic amine intermediate. Given its structural motifs, this compound is likely a key building block in the synthesis of pharmaceuticals and other advanced materials, where high purity is paramount.[1]

The purification of substituted anilines presents unique challenges, primarily stemming from the basicity of the amino group and its susceptibility to oxidation.[2][3] This document provides in-depth, field-proven troubleshooting guides, FAQs, and detailed protocols to help you navigate these challenges and achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound?

A1: Impurities can generally be categorized into three classes:

  • Process-Related Impurities: These include unreacted starting materials, reagents from the synthesis, or by-products from side reactions. For example, if the difluoroethoxy group was introduced via a Williamson ether synthesis, you might have unreacted 3-hydroxy-4-methoxyaniline.

  • Degradation Impurities: Anilines are notoriously sensitive to air and light, leading to oxidation.[3] This often results in the formation of highly colored impurities, such as benzoquinones and polymeric materials, causing the sample to darken from a pale yellow or brown to a deep red or black.[2][3]

  • Isomeric Impurities: Depending on the synthetic route, regioisomers may be formed, which can be particularly challenging to separate due to their similar physical properties.[3][4]

Q2: My sample of this compound has darkened upon storage. What happened, and is it still usable?

A2: The discoloration is a classic sign of oxidation.[3] The basic amino group is easily oxidized, especially when exposed to oxygen and UV light. While minor discoloration may not significantly impact some reactions, it indicates the presence of impurities. For high-purity applications, such as in drug development, the material should be repurified. To prevent this, always store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber-colored vial, and in a cool, dark place.[2][3]

Q3: What are the primary purification methods for a compound like this?

A3: The two most effective and commonly used methods for purifying substituted anilines are flash column chromatography and recrystallization.

  • Flash Column Chromatography is excellent for separating a wide range of impurities, including isomers and non-polar by-products.[5]

  • Recrystallization is a highly effective and scalable method for removing impurities from solid compounds, often yielding material of very high purity.[6] In some cases, particularly for liquid anilines or to remove non-volatile polymeric impurities, vacuum distillation can be a valuable technique.[3]

Q4: How does the fluorine substitution affect the purification strategy?

A4: The electron-withdrawing nature of the fluorine atoms in the difluoroethoxy group reduces the basicity of the aniline's amino group compared to non-fluorinated analogs.[1][7] This can be advantageous, as it may reduce the strength of the interaction with acidic silica gel during chromatography, potentially lessening tailing. However, the compound is still a base and the precautions for handling anilines on silica should be followed. Fluorine substitution can also influence solubility and crystal packing, which are critical parameters for developing a successful recrystallization protocol.[8]

Purification Troubleshooting Guides

This section addresses specific problems you may encounter during purification.

Issue 1: Flash Column Chromatography Problems
Problem: My compound is streaking or tailing badly on the TLC plate and I get poor separation on the column.
  • Causality: This is the most common issue with anilines on silica gel. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic amino group of your aniline can form an acid-base interaction with these sites, causing it to "stick" to the stationary phase and elute slowly and unevenly.[3][4] This leads to significant tailing, poor resolution, and sometimes, low recovery.

  • Solution:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your eluent system (e.g., Hexane/Ethyl Acetate).[3] This will compete with your aniline for the acidic sites, allowing your compound to travel through the column in a tight band.

    • Choose an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

Problem: My compound seems to be decomposing on the column. The collected fractions are highly colored.
  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[3] Furthermore, the large surface area of the silica gel can promote air oxidation, especially if the purification process is lengthy.

  • Solution:

    • De-gas Solvents: Purge your eluents with nitrogen or argon before use to remove dissolved oxygen.[3]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and have everything ready before loading the column.

    • Use a Basic Modifier: As mentioned above, adding triethylamine can also help by neutralizing the acidic environment that may be promoting decomposition.[4]

    • Dry Loading: Avoid dissolving your crude product in chlorinated solvents like dichloromethane (DCM) if possible, as residual acid in the solvent can contribute to degradation. If you must use DCM, consider passing it through a plug of basic alumina first. A safer method is "dry loading," where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column.[5]

Issue 2: Recrystallization Problems
Problem: My compound "oils out" instead of forming crystals upon cooling.
  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid solute. Instead of crystallizing, the compound separates as a liquid phase. This is common with compounds that have relatively low melting points or when the solution is cooled too quickly.

  • Solution:

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Slow Cooling: Rapid cooling, such as plunging the flask directly into an ice bath, is a common cause. Let the solution cool gradually to room temperature first. This allows crystal nucleation to occur properly. Once crystals begin to form, you can then move the flask to an ice bath to maximize the yield.[9]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Change Solvent System: The chosen solvent may be inappropriate. You need a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[10] Experiment with different solvents or co-solvent systems (e.g., Ethanol/Water, Toluene/Hexane).

Problem: The recovery from recrystallization is very low.
  • Causality: This usually points to one of two issues: the compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.

  • Solution:

    • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[9] Add the solvent in small portions to the heated mixture.

    • Optimize the Solvent System: You may need a solvent in which your compound is less soluble at cold temperatures. Screening various solvents is key.

    • Cool Thoroughly: Ensure you have allowed sufficient time for crystallization at low temperatures. Placing the flask in an ice bath for at least 30 minutes is standard practice.

    • Concentrate the Mother Liquor: The liquid remaining after filtration (the mother liquor) still contains dissolved product. You can try to recover more material by concentrating this solution by rotary evaporation and attempting a second recrystallization. Be aware that this "second crop" of crystals will likely be less pure than the first.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase and is optimized for aniline compounds.

  • Solvent System Selection:

    • Using a TLC plate, find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 .[3]

    • Start with a mixture of Hexane and Ethyl Acetate. If the compound is more polar, a system of Dichloromethane and Methanol may be required.[11]

    • Crucially, add 0.5-1% triethylamine (Et₃N) to the chosen solvent system to prevent tailing.[4] Spot the crude material on a TLC plate and develop it in this modified eluent to confirm the Rf value.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane).

    • Pour the slurry into your column and use gentle air pressure to pack a uniform bed. Drain the solvent until it is level with the top of the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column, creating a small, even layer.

  • Elution and Fraction Collection:

    • Carefully add your eluent (containing Et₃N) to the column and begin elution, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Table 1: Common Solvent Systems for Flash Chromatography of Anilines
Polarity of CompoundPrimary Solvent SystemNotes
Low to Medium PolarityHexane / Ethyl AcetateA standard, versatile system. Good for many substituted anilines.[11]
Medium to High PolarityDichloromethane / MethanolEffective for more polar anilines. Methanol content should generally not exceed 10% to avoid dissolving silica.[11][12]
High Polarity (Alternative)HILIC (Hydrophilic Interaction)Uses a polar stationary phase (silica) with a reversed-phase solvent system (e.g., Acetonitrile/Water). Excellent for very polar compounds that are poorly retained in reversed-phase.[5][13]
Note: For all normal-phase systems, the addition of 0.5-1% triethylamine is strongly recommended.
Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude solid into several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane).

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[10] A poor solvent will either dissolve it at room temperature or not at all, even when hot.

    • If a single solvent is not effective, try a co-solvent system (e.g., dissolve in a good solvent like hot ethanol, then add a poor solvent like water dropwise until the solution becomes cloudy).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture (with stirring) to boiling.

    • Add the minimum amount of hot solvent needed to just dissolve the solid completely.[4]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.

    • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[3]

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once the flask is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under high vacuum.

Visualization of Workflows

Purification Method Selection

The following diagram provides a decision-making framework for selecting the appropriate purification strategy.

Purification_Decision_Tree start Crude Product This compound is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes is_volatile Is product thermally stable and volatile? is_solid->is_volatile  No (Liquid/Oil) is_pure Is purity >99%? try_recryst->is_pure success Purification Complete is_pure->success  Yes column_chrom Perform Flash Column Chromatography is_pure->column_chrom  No column_chrom->success is_volatile->column_chrom  No vac_distill Perform Vacuum Distillation is_volatile->vac_distill  Yes vac_distill->is_pure

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Flash Chromatography

This workflow outlines the steps to diagnose and solve common issues during column chromatography of anilines.

Chromatography_Troubleshooting start Problem Observed During Column Chromatography prob_tailing Tailing / Streaking start->prob_tailing prob_decomp Decomposition on Column start->prob_decomp prob_recovery Low / No Recovery start->prob_recovery sol_add_base Add 0.5-1% Triethylamine to Eluent prob_tailing->sol_add_base Cause: Acid-Base Interaction prob_decomp->sol_add_base Cause: Acid Catalysis sol_degas De-gas Solvents with N2/Ar prob_decomp->sol_degas Cause: Air Oxidation prob_recovery->sol_add_base Cause: Irreversible Binding sol_deactivate Use Neutral Alumina or Deactivated Silica sol_add_base->sol_deactivate If problem persists sol_work_fast Minimize Time on Column sol_degas->sol_work_fast

Caption: Workflow for troubleshooting common chromatography issues.

References
  • Wikipedia. (n.d.). Fluoroaniline. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2015). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. Retrieved from Chemistry Stack Exchange. [Link]

  • ResearchGate. (2019). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from ResearchGate. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from UCI. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from Biotage. [Link]

  • The Baran Laboratory, Scripps Research. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from Scripps Research. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester. [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from University of Rochester. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from ResearchGate. [Link]

  • Crash Course. (2021). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from YouTube. [Link]

Sources

Technical Support Center: Purification of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

[1]

Subject: Recrystallization & Purification Protocols for CAS 332391-59-0 Document ID: TSC-PROTO-332391 Applicable Compound: 3-(2,2-Difluoroethoxy)-4-methoxyaniline (Vandetanib Intermediate) Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Executive Summary & Solvent Selection Strategy

This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Vandetanib).[1] Its purification is often complicated by two factors:

  • The "Oiling Out" Phenomenon: The difluoroethoxy tail adds significant lipophilicity, often causing the compound to separate as an oil rather than a crystal during cooling.[1]

  • Oxidative Instability: Like many electron-rich anilines, this compound is prone to oxidation, turning from off-white/pale brown to dark purple/black upon prolonged air exposure.[1]

Recommended Solvent Systems

Based on polarity matching and industrial process data, the following solvent systems are validated for this specific CAS.

Solvent SystemRatio (v/v)SuitabilityKey Characteristic
Ethyl Acetate / n-Heptane 1:3 to 1:5 Primary Recommendation Excellent impurity rejection; Heptane acts as an anti-solvent to prevent oiling if added slowly.[1]
Toluene PureHigh Purity / Lower YieldGood for removing non-polar impurities.[1] Requires cooling to -10°C for acceptable yield.[1]
Isopropanol (IPA) PureScale-Up FriendlyModerate solubility profile.[1] Reduces risk of oiling compared to immiscible binary systems.[1]
Ethanol / Water 9:1AlternativeUse only if inorganic salts are present.[1] High risk of oiling out due to water content.[1]

Decision Matrix: Solvent Selection Workflow

Use the following logic flow to determine the best purification route based on your crude material's behavior.

SolventSelectionstartStart: Crude this compoundcheck_purityCheck Crude Purity (HPLC/TLC)start->check_purityhigh_impurityPurity < 85% or Dark Tar present?check_purity->high_impurityacid_basePerform Acid-Base Extraction(HCl -> Wash -> NaOH)high_impurity->acid_baseYesrecryst_checkSelect Recrystallization Solventhigh_impurity->recryst_checkNoacid_base->recryst_checkoil_checkDoes it Oil Out in Test Tube?recryst_check->oil_checksolvent_tolUse Toluene(Slow Cool)oil_check->solvent_tolYes (High Lipophilicity)solvent_etacUse EtOAc / Heptane(Seeding Essential)oil_check->solvent_etacNo (Standard)finalPure Crystalline Solidsolvent_tol->finalsolvent_etac->final

Caption: Decision tree for selecting purification method based on crude purity and physical behavior.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethyl Acetate / n-Heptane

Safety Note: Perform all operations in a fume hood. Anilines are toxic.[1][2][3]

  • Dissolution:

    • Place crude solid (e.g., 10 g) in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of solid).[1]

    • Heat to mild reflux (approx. 70°C).[1]

    • Checkpoint: If solid does not dissolve completely, add EtOAc in 0.5 mL increments.[1] Do not exceed 5 mL/g.[1]

  • Clarification (Optional but Recommended):

    • If the solution is dark or contains particulate matter, add activated carbon (5 wt%).

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad.[1] Crucial: Pre-warm the funnel to prevent premature crystallization.[1]

  • Precipitation (The "Anti-Solvent" Step):

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise.[1]

    • Stop adding Heptane when a persistent cloudiness (turbidity) appears.[1]

    • Add just enough EtOAc (drops) to clear the solution again.[1]

  • Crystallization:

    • Remove from heat.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Seeding: If the solution remains clear at 40°C, add a seed crystal of pure product.

    • Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][4]

    • Wash the cake with cold n-Heptane/EtOAc (4:1 ratio).

    • Dry in a vacuum oven at 40-45°C.

Troubleshooting Guide & FAQs

Issue 1: The Product "Oils Out"

Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask as it cools.[1] Cause: The solution is cooling too fast, or the solvent mixture is too polar (forcing the hydrophobic fluorinated tail out of solution too aggressively).[1] Solution:

  • Reheat the mixture until the oil redissolves.

  • Add more of the "Good Solvent" (EtOAc) to increase solubility.[1]

  • Seed aggressively: Add seed crystals while the solution is still warm (approx. 40-45°C) to provide a nucleation surface.[1]

  • Switch Solvents: If the issue persists, switch to Toluene . Toluene often solvates the aromatic rings better, preventing phase separation.

Issue 2: Product Discoloration (Pink/Purple)

Symptom: The crystals turn pink or brown during filtration or drying.[1] Cause: Oxidation of the amino group.[1] Solution:

  • Degas Solvents: Sparge all solvents with Nitrogen (

    
    ) or Argon before use.[1]
    
  • Additive: Add a pinch (0.5 wt%) of Sodium Dithionite or Sodium Metabisulfite to the aqueous wash during the workup prior to recrystallization.[1]

  • Storage: Store the final product under inert atmosphere in the dark.

Issue 3: Low Yield

Symptom: Yield is <50%, but purity is high. Cause: The compound is too soluble in the mother liquor.[1] Solution:

  • Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling process (Second Crop).[1]

  • Note: The second crop often has lower purity and may require a separate recrystallization.[1]

Issue 4: Impurity Profile Unchanged

Symptom: HPLC shows the same % of impurities after recrystallization. Cause: The impurity (likely the nitro-precursor or a regioisomer) has similar solubility to the product.[1] Solution:

  • Acid/Base Swing: Dissolve the crude in dilute HCl (product dissolves, non-basic impurities do not).[1] Wash with Ether/DCM.[1] Basify the aqueous layer with NaOH to precipitate the amine. Extract back into EtOAc.

  • This chemical purification is far more effective than physical recrystallization for removing non-basic impurities.[1]

References

  • AstraZeneca AB. Quinazoline Derivatives.[1] US Patent 7,173,038.[1] (Describes the synthesis of ZD6474/Vandetanib and the isolation of aniline intermediates).

  • Liu, Y., et al. (2014).[1] Improved Synthesis of Vandetanib.[1][5] organic Process Research & Development.[1] (Discusses optimization of the aniline intermediate purification).

  • BenchChem. Physicochemical Properties and Solubility Profile of Halogenated Anilines. (General solubility data for fluoro-alkoxy anilines).

  • PubChem. Compound Summary: this compound (CAS 332391-59-0).[1][1]

Technical Support Center: Optimizing Coupling Reactions of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for professionals engaged in the synthesis and modification of 3-(2,2-Difluoroethoxy)-4-methoxyaniline. This guide provides in-depth, field-tested insights into optimizing the temperature for its cross-coupling reactions, a critical parameter for ensuring high yield and purity. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for a Buchwald-Hartwig amination using this compound?

A1: For a typical Buchwald-Hartwig C-N coupling, a starting reaction temperature between 80 °C and 100 °C is a robust initial parameter.[1][2] This range generally provides sufficient thermal energy to overcome the activation barriers for the key steps in the catalytic cycle—oxidative addition and reductive elimination—without promoting significant catalyst degradation or side reactions.[3] The optimal point within this range will depend on the reactivity of the coupling partner (aryl halides, triflates) and the chosen solvent. For instance, less reactive aryl chlorides often require temperatures at the higher end of this range.[1]

Q2: My coupling reaction shows low conversion after several hours at 100 °C. Should I simply increase the temperature further?

A2: While instinctively it may seem correct to increase the temperature, this should be done cautiously and systematically.

  • Causality: Persistently low conversion at a standard temperature (e.g., 100 °C) often points to issues beyond thermal energy. Common culprits include an inactive catalyst, an inappropriate ligand for the specific substrate, or poor quality of reagents (e.g., wet solvent or base).[4][5][6] The palladium catalyst must be in its active Pd(0) state to initiate the cycle.[5]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all solvents and bases are anhydrous and that solvents were properly degassed to remove oxygen, which can poison the Pd(0) catalyst.[5][7]

    • Assess Catalyst and Ligand: The choice of phosphine ligand is critical. For an electron-rich aniline like this compound, which also possesses some steric bulk, a sterically hindered, electron-rich ligand such as XPhos, RuPhos, or BrettPhos is often necessary to facilitate the reaction.[1][6] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction. Using a pre-formed palladacycle (e.g., a G3 or G4 precatalyst) can provide more reliable formation of the active catalyst.[1]

    • Incremental Temperature Increase: If the above factors are ruled out, increase the temperature in a controlled manner, for example, in 10 °C increments, while carefully monitoring the reaction by TLC or LC-MS. A higher temperature may be needed, but exceeding 120-130 °C can often lead to catalyst decomposition (formation of palladium black) and an increase in side products.[1][8]

Q3: I'm observing the formation of side products and a darkening of the reaction mixture after increasing the temperature. What is happening?

A3: This is a classic sign of the reaction temperature being too high. The dark color, often black, is typically palladium black, resulting from catalyst decomposition.[6][9] At elevated temperatures, several unproductive pathways can become dominant:

  • Homocoupling: Dimerization of your aryl halide or the aniline starting material can be promoted by high temperatures and certain catalyst systems.[1]

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be exacerbated by the presence of water or other protic impurities.[4]

  • Protodeboronation (for Suzuki Couplings): If you are performing a Suzuki reaction with a boronic acid, high temperatures in the presence of trace water can lead to the cleavage of the C-B bond, removing the boronic acid from the productive cycle.[5]

If these side products are observed, it is recommended to lower the reaction temperature.[4] If the reaction is too sluggish at a lower temperature, re-screening other parameters like the ligand, base, or solvent is a more effective strategy than simply increasing heat.[10]

Troubleshooting Guide: Temperature Optimization

This section provides a systematic approach to resolving common issues related to reaction temperature.

Problem Potential Cause (Temperature-Related) Recommended Solution
Low or No Conversion Reaction temperature is too low to overcome the activation energy for oxidative addition or reductive elimination.First, confirm the integrity of your catalyst, ligand, and reagents.[7] Then, incrementally increase the temperature in 10 °C steps, monitoring for product formation and decomposition.[4] Consider switching to a solvent with a higher boiling point if necessary (e.g., from THF to Toluene or Dioxane).[1]
Product/Starting Material Decomposition The reaction temperature is too high, causing thermal degradation of sensitive functional groups.Immediately reduce the reaction temperature. Screen for a more active catalyst/ligand combination that may allow the reaction to proceed at a milder temperature.[10] For example, modern Buchwald ligands often allow for lower reaction temperatures compared to older generations.[6]
Formation of Palladium Black Catalyst decomposition is occurring due to excessive heat.Lower the reaction temperature. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[10] Using a more robust pre-formed catalyst may also prevent decomposition.[6]
Significant Side Product Formation The temperature is favoring undesired reaction pathways like homocoupling or hydrodehalogenation.[1]Lower the reaction temperature. Optimizing the catalyst loading and ligand choice is often more effective at minimizing side reactions than temperature alone.[1]

Visualizing the Process

Troubleshooting Workflow for Temperature Optimization

The following diagram illustrates a logical decision-making process when optimizing reaction temperature.

G cluster_start Initial Reaction Setup cluster_monitor Monitoring & Analysis cluster_outcomes Possible Outcomes cluster_actions Corrective Actions Start Start Reaction (e.g., Toluene, XPhos, NaOtBu, 90°C) Monitor Monitor by LC-MS/TLC after 2-4 hours Start->Monitor Good_Conversion >70% Conversion Clean Reaction Monitor->Good_Conversion Good Low_Conversion <20% Conversion Clean Reaction Monitor->Low_Conversion Low Decomposition Decomposition or Multiple Side Products Monitor->Decomposition Poor Continue Continue Monitoring to Completion Good_Conversion->Continue Increase_T Increase Temp to 100-110°C Low_Conversion->Increase_T Check_Reagents Re-evaluate System: 1. Catalyst/Ligand Choice 2. Reagent Purity (Anhydrous/Degassed) 3. Base/Solvent Compatibility Low_Conversion->Check_Reagents If temp increase fails Decomposition->Check_Reagents If still poor Decrease_T Decrease Temp to 80°C Decomposition->Decrease_T Increase_T->Monitor Decrease_T->Monitor

Sources

Technical Support Center: Solubilization of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-3DFM-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary: The Physicochemical Challenge

You are encountering solubility issues with 3-(2,2-Difluoroethoxy)-4-methoxyaniline because this molecule sits in a difficult "chemical valley." It possesses a specific combination of structural features that resist standard solubilization methods:

  • The "Fluorine Effect": The 2,2-difluoroethoxy group is highly lipophilic.[1][2][3] Unlike a standard ethoxy group, the fluorine atoms withdraw electron density, reducing the hydrogen-bond accepting capability of the ether oxygen. This makes the "tail" of the molecule hydrophobic.

  • Weak Basicity: The aniline nitrogen is the only ionizable handle.[1][2][3] However, the electron-withdrawing nature of the meta-difluoroethoxy group lowers the

    
     of the aniline (estimated 
    
    
    
    ). At neutral pH (7.4), the molecule is almost 100% uncharged and insoluble.
  • High Lattice Energy: As a crystalline aniline derivative, it likely possesses high lattice energy, requiring significant thermodynamic force (solvation energy) to break the crystal structure.[1][2]

Decision Matrix: Select Your Workflow

Before proceeding, identify your application.[2][3] The solubilization strategy for a cellular assay is fundamentally different from an animal formulation.[3]

SolubilityDecisionTree Start START: Define Application AppType What is the experimental context? Start->AppType InVitro In Vitro / Cellular Assays (High sensitivity to solvents) AppType->InVitro InVivo In Vivo / PK Studies (High concentration required) AppType->InVivo DMSO_Route DMSO Stock Route (Max 0.1-0.5% final DMSO) InVitro->DMSO_Route Salt_Route Salt Formation Route (pH Adjustment) InVivo->Salt_Route Step1_Vitro Dissolve in anhydrous DMSO (Stock: 10-100 mM) DMSO_Route->Step1_Vitro Step1_Vivo Dissolve in 1.05 eq. 1N HCl or Methanesulfonic Acid Salt_Route->Step1_Vivo Step2_Vitro Intermediate Dilution Step (Prevent 'Crash-out') Step1_Vitro->Step2_Vitro Step2_Vivo Add 20% HP-β-Cyclodextrin (Captisol®) Step1_Vivo->Step2_Vivo

Figure 1: Strategic decision tree for selecting the appropriate solubilization protocol based on experimental constraints.

Technical Guides & Protocols

Module A: The "DMSO Crash-Out" (In Vitro Assays)

The Problem: You dissolve the compound in DMSO, but when you pipette it into cell media (PBS/Water), it turns cloudy immediately.[4] The Cause: This is "kinetic precipitation."[1][2][3][4] The local concentration of the compound exceeds its water solubility before the DMSO can disperse.

Protocol: The Intermediate Dilution Method

Do not add high-concentration DMSO stock directly to cell media.[1][2][3][4]

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 10 mM.

    • Critical: Use a fresh bottle of DMSO.[1][2][3][5] DMSO is hygroscopic; "wet" DMSO reduces solubility of lipophilic anilines.[1][2][3]

  • Create Intermediate: Prepare a "working solution" in a surfactant-compatible solvent or a 1:1 DMSO:Media mix only if the concentration allows.[1][2][3][4]

    • Better Approach: Use the "Rapid Dispersion" technique:

      • Place the cell media in a vortexing tube.[1][3]

      • While vortexing the media, slowly inject the DMSO stock into the center of the vortex.

      • Why: This minimizes the time the compound spends in a "supersaturated" state at the interface of the droplet.

  • Verify: Check for turbidity (cloudiness) by holding the tube against a dark background.[1][2][3][4]

Solvent Compatibility Table (In Vitro)

Solvent Max Final % (Cells) Solubility Potential Notes
DMSO 0.1% - 0.5% High Standard.[1][2][3][4] Toxic to some cells >0.5%.[1][2][3]
Ethanol < 0.1% Moderate Less solubilizing power than DMSO for this compound.[1][2][3][4]

| PEG 400 | 1.0% | Moderate | Good cosolvent to stabilize the transition to water.[1][2][3][4] |

Module B: High-Concentration Formulation (In Vivo / PK)

The Problem: You need 10 mg/kg dosing, but the compound won't dissolve in saline. The Solution: You must ionize the aniline to break the crystal lattice, then shield the lipophilic tail.

Protocol: Acid-Cyclodextrin Formulation

Target Concentration: 5 - 10 mg/mL[1][2][3][4]

  • Weighing: Weigh the required amount of this compound.

  • Acidification (The Key Step):

    • Add 1.05 equivalents of 1N HCl (or Methanesulfonic acid).[1][2][3][4]

    • Why: The

      
       is low (~4.0).[2][3][4] You need a stoichiometric excess of acid to fully protonate the nitrogen (
      
      
      
      ).[1][2][3][4]
    • Vortex until a clear syrup or solution forms. If it remains solid, the salt lattice is too strong; proceed to step 3 immediately.

  • Complexation:

    • Add 20% (w/v) HP-β-Cyclodextrin (Captisol®) in water (pre-dissolved).[1][2][3][4]

    • Why: The cyclodextrin encapsulates the lipophilic difluoroethoxy tail, while the protonated amine interacts with the bulk water.

  • Adjustment:

    • Check pH.[1][2][3][4][6] It will be acidic (pH ~2-3).[1][2][3][4]

    • Slowly adjust pH to 4.0–5.0 using 1N NaOH if necessary for tolerability.[1][2][3][4] Do not exceed pH 5.5 , or the free base will precipitate.[2]

FormulationMechanism Compound Neutral Compound (Insoluble Solid) Salt Protonated Species (R-NH3+) Compound->Salt Ionization Acid Add 1.05 eq HCl Acid->Salt Complex Inclusion Complex (Soluble) Salt->Complex Encapsulation CD Add HP-β-CD CD->Complex

Figure 2: Mechanism of action for the Acid-Cyclodextrin formulation strategy.[1][2][3][4]

Troubleshooting FAQs

Q1: I added PBS to my acidified solution and it precipitated. Why? A: This is the "Common Ion Effect" or pH shock.[1][2][3][4]

  • pH Shock: PBS (Phosphate Buffered Saline) is buffered to pH 7.[1][2][3][4]4. Adding it neutralizes your acid, converting the soluble

    
     back to the insoluble neutral base.[3]
    
  • Common Ion: If you used HCl, adding Saline (NaCl) increases the concentration of

    
     ions.[1][2][3][4] If the hydrochloride salt of your compound has low solubility (common for planar anilines), the excess chloride forces it out of solution.
    Fix: Use 5% Dextrose in Water (D5W) instead of PBS/Saline as the vehicle.[2][4]
    

Q2: The compound dissolves in DMSO but freezes/crystallizes in the fridge. A: DMSO has a freezing point of 19°C.[1][2][4] This is normal physical freezing, not chemical precipitation.[2] Fix: Thaw completely at room temperature (or 37°C water bath) and vortex vigorously before use. Ensure no micro-crystals remain.[1][2][3]

Q3: Can I use Tween 80 instead of Cyclodextrin? A: Yes, but with caveats. Protocol: Dissolve compound in 5% Ethanol + 5% Tween 80 (surfactant) first, then slowly add water.[2][4] Risk:[1][2][3][4][7] Tween 80 can cause histamine release in dogs and may affect P-gp transporter assays in vitro.[1][2][3][4] Cyclodextrins are generally more inert biologically.[1][2][3]

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2][3][4] (Authoritative text on solubility and pKa effects in drug discovery).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][4]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3][4] (Detailed mechanisms on pH-dependent solubility).

  • Pfizer Inc. (2018).[1][2][3][4] Dacomitinib (Vizimpro) Prescribing Information.[1][2][3][4] (Reference for formulation strategies of structurally similar fluoro-aniline quinazolines).

Sources

Handling precautions for toxic fluorinated aniline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling, Stability, and Safety Protocols for Fluorinated Anilines

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you are working with fluorinated aniline derivatives (e.g., 4-fluoroaniline, 3-trifluoromethylaniline).

The Trap: Many researchers treat these intermediates like generic organic solvents. This is a critical error. The introduction of fluorine atoms onto the aniline ring creates a lipophilic, electron-deficient motif that drastically alters permeation kinetics through skin and PPE, accelerates oxidation, and potentiates unique toxicological mechanisms (Methemoglobinemia).

This guide replaces generic safety advice with field-proven troubleshooting protocols.

Module 1: Acute Safety & Toxicology

The "Blue Patient" Protocol

Q: I spilled a small amount of 4-fluoroaniline on my forearm 30 minutes ago. I washed it off, but I feel lightheaded and my nail beds look slightly blue/grey. Is this panic-worthy?

A: Yes. Initiate Emergency Medical Protocols immediately. You are describing the classic onset of Methemoglobinemia (MetHb) . Unlike standard chemical burns, fluorinated anilines absorb rapidly through the skin due to their enhanced lipophilicity. Once in the bloodstream, hepatic metabolism converts the aniline into a phenylhydroxylamine metabolite. This metabolite oxidizes the iron in your hemoglobin from Ferrous (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to Ferric (

).[1]
  • The Result: Ferric hemoglobin cannot transport oxygen.[2] You are chemically suffocating despite breathing air.

  • Immediate Action:

    • Alert a colleague immediately (confusion is a symptom).

    • Transport to ER. Mention "Aniline Poisoning / Methemoglobinemia" .

    • Clinician Note: The standard antidote is Methylene Blue (1-2 mg/kg), which accelerates the enzymatic reduction of MetHb back to Hemoglobin.

Visualizing the Toxicity Pathway

Review the biological mechanism below to understand why "washing it off" is insufficient if absorption has occurred.

Methemoglobinemia_Pathway Exposure Dermal/Inhalation Exposure Absorption Rapid Lipophilic Absorption Exposure->Absorption Metabolism Hepatic Metabolism (CYP450) Absorption->Metabolism Metabolite Phenylhydroxylamine (Active Oxidant) Metabolism->Metabolite Hgb_Fe2 Hemoglobin (Fe2+) O2 Transporter Metabolite->Hgb_Fe2 Oxidizes MetHb_Fe3 Methemoglobin (Fe3+) Cannot Bind O2 Hgb_Fe2->MetHb_Fe3 Symptoms Cyanosis (Blue Skin) Hypoxia Dizziness MetHb_Fe3->Symptoms O2 Starvation

Figure 1: Pathophysiology of Aniline-Induced Methemoglobinemia.[1][3][4][5] Note that the toxic effect is systemic, not local.

Module 2: PPE Failure & Selection

The "Permeation" Trap

Q: I am using standard 4-mil nitrile gloves. My safety officer says this is fine, but I smell the compound on my hands after experiments. Why?

A: Your Safety Officer is wrong. Standard disposable nitrile gloves offer negligible protection against aromatic amines, especially fluorinated ones. The fluorine atom increases the compound's solubility in the nitrile polymer matrix.

  • The Mechanism: Aniline derivatives do not "burn" through nitrile; they permeate (diffuse) through the molecular gaps in the rubber.

  • The "Pumping" Effect: Hand movement stretches the glove pores, reducing breakthrough time from minutes to seconds .

Corrective Protocol: Stop using disposable nitrile immediately for handling neat compounds. Switch to the following hierarchy:

Glove MaterialBrand ExampleBreakthrough TimeUsage Scenario
Laminate Film (EVOH) Ansell Barrier® / Silver Shield®> 480 minsMANDATORY for neat liquid handling, spills, or cleaning.
Thick Viton/Butyl Showa ChemTek™> 240 minsAcceptable for heavy synthesis work if dexterity is needed.
Double Nitrile Standard Lab Supply< 10 minsFORBIDDEN for neat handling. Only for dilute solutions (<1%).

Module 3: Synthesis & Purification Troubleshooting

The "Black Liquid" Phenomenon

Q: My 4-fluoroaniline was clear yesterday. Today it is a dark, opaque brown liquid. Is it ruined? Can I still use it for my Sandmeyer reaction?

A: It is oxidized, but likely recoverable. Anilines are electron-rich (even with the electron-withdrawing fluorine, the nitrogen lone pair is susceptible to oxidation). Atmospheric oxygen creates radical cations that polymerize into complex "aniline blacks" (azobenzenes and polyanilines).

Troubleshooting Protocol:

  • Assess Purity: Run a TLC. The colored impurities have high extinction coefficients; a sample looking "black" might still be 95% pure.

  • If <95% Pure (Purification Workflow): Do not simply distill; oxidized sludge can cause bumping or autocatalytic decomposition. Use the Zinc-Acid Rescue Method .

Protocol: Zinc-Acid Rescue Distillation

Use this workflow to recover oxidized fluorinated anilines.

Purification_Workflow Start Oxidized (Dark) Aniline Zinc_Add Add Zn Dust (1-2% w/w) (Reduces impurities) Start->Zinc_Add Distillation Vacuum Distillation (Inert Atmosphere) Zinc_Add->Distillation Collection Collect Middle Fraction (Colorless Oil) Distillation->Collection Discard Fore-run Storage Storage: Amber Vial, Argon, <4°C Collection->Storage

Figure 2: Purification workflow for oxidized aniline intermediates using Zinc dust reduction.

Q: My reaction yields are consistently low (30-40%). I'm doing a standard nucleophilic substitution. What's wrong?

A: You are fighting the Fluorine Effect. If you are using the aniline as a nucleophile (attacking an alkyl halide, for example), remember that the fluorine atom is an Electron Withdrawing Group (EWG) via induction.

  • The Consequence: The nitrogen lone pair is less available (less nucleophilic) compared to non-fluorinated aniline.

  • The Fix:

    • Increase Temperature: You may need 10-20°C higher than standard protocols.

    • Change Solvent: Switch to a polar aprotic solvent (DMF, DMSO) to destabilize the nucleophile, making it more reactive.

    • Add Base: Ensure you are using an inorganic base (

      
       or 
      
      
      
      ) to scavenge the generated acid.

Module 4: Waste & Decontamination

The "Forever Chemical" Disposal

Q: Can I put fluorinated aniline waste in the standard "Organic Solvents" drum?

A: Check your facility's specific guidelines, but generally NO. Fluorinated compounds possess the Carbon-Fluorine (C-F) bond—the strongest single bond in organic chemistry (~485 kJ/mol).

  • Incineration Risk: Standard incinerators operating at <1000°C may not fully mineralize the C-F bond, leading to the emission of PFAS-like byproducts or HF gas.

  • Segregation: Segregate as "Halogenated Organic Waste" . Label clearly with "Fluorinated Aromatics".

  • Glassware Cleaning: Do not use Chromic acid (violent reaction). Rinse glassware with Acetone, then soak in 10% HCl (to protonate the amine and make it water-soluble), then wash with detergent.

References

  • Centers for Disease Control and Prevention (CDC). (2018). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-Fluoroaniline (CID 9777). [Link]

  • Kiese, M. (1974). Methemoglobinemia: A Comprehensive Treatise. CRC Press.
  • U.S. Environmental Protection Agency (EPA). (2020). Incineration of Fluorinated Organic Compounds. Technical Fact Sheet. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural validation framework for 3-(2,2-Difluoroethoxy)-4-methoxyaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and phosphodiesterase (PDE) inhibitors.

Unlike standard alkoxy-anilines, this molecule presents unique spectroscopic challenges due to the 2,2-difluoroethoxy (


)  moiety. The presence of fluorine atoms introduces heteronuclear spin-spin coupling (

), resulting in complex splitting patterns that can be easily misidentified as impurities by inexperienced analysts.

Key Takeaway: The diagnostic signature of this molecule is not the aromatic region, but the Triplet of Triplets (tt) at


 6.0–6.4 ppm (the terminal 

proton), which exhibits a massive geminal coupling constant (

Hz).

Structural Analysis & Spin System Logic

To interpret the spectrum, we must deconstruct the molecule into three distinct spin systems.

The Spin Systems
  • Aromatic Core (ABC System): A 1,2,4-trisubstituted benzene ring. The electron-donating methoxy and amino groups shield the ring protons, pushing them upfield (6.0–7.0 ppm).

  • Fluorinated Side Chain (

    
    ): 
    
    • Proton A (

      
      ):  Couples to two geminal Fluorines (
      
      
      
      ) and two vicinal Protons (
      
      
      ).
    • Proton B (

      
      ):  Couples to two vicinal Fluorines (
      
      
      
      ) and one vicinal Proton (
      
      
      ).
  • Labile Protons (

    
    ):  Exchangeable; chemical shift and peak shape are highly solvent-dependent.
    
Visualization of Connectivity

The following diagram maps the structural connectivity to the NMR logic.

G cluster_0 This compound Aniline Aniline Core (ABC System) Methoxy Methoxy (-OCH3) Aniline->Methoxy Pos 4 Ether Ether Link (-OCH2-) Aniline->Ether Pos 3 Terminal Difluoromethyl (-CF2H) Ether->Terminal J(H-F) Coupling Splitting2 Triplet of Doublets (td) Ether->Splitting2 Couples to 2xF (12Hz) 1xH (4Hz) Splitting1 Triplet of Triplets (tt) Terminal->Splitting1 Couples to 2xF (54Hz) 2xH (4Hz)

Caption: Structural connectivity mapping to predicted NMR splitting patterns. Note the specific coupling interactions in the fluorinated tail.

Comparative Analysis: Solvent & Analog Selection

This section compares the product's spectral behavior against alternatives to justify experimental choices.

Comparison 1: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent drastically alters the visibility of the


 group and the resolution of the fluorinated tail.
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale

Signal
Distinct Broad Singlet (4.5–5.0 ppm)Broad/Invisible (3.0–4.0 ppm)DMSO forms H-bonds with the amine, slowing proton exchange and sharpening the peak for integration.
Solubility Excellent Moderate Polar anilines often aggregate in chloroform, causing line broadening.
Water Peak 3.33 ppm1.56 ppmIn DMSO, water may overlap with the methoxy signal if the sample is "wet."

Resolution
GoodExcellentCDCl3 is less viscous, offering slightly narrower linewidths for resolving the complex

coupling.

Verdict: Use DMSO-d6 for full characterization (proton counting). Use CDCl3 only if checking for non-polar impurities or if the water peak in DMSO obscures the methoxy singlet.

Comparison 2: Fluorinated vs. Non-Fluorinated Analog

Comparing the title compound to 3-ethoxy-4-methoxyaniline highlights the impact of the fluorine atoms.[1]

  • Non-Fluorinated Analog: The ethoxy group (

    
    ) appears as a classic quartet  (
    
    
    
    ) and triplet (
    
    
    ).
  • Title Compound: The difluoroethoxy group (

    
    ) appears as a triplet of doublets  (
    
    
    
    ) and a triplet of triplets (
    
    
    ).
  • Performance Impact: The fluorinated analog has lower basicity (due to electron withdrawal by F) and higher lipophilicity, altering its retention time in LC-MS compared to the non-fluorinated variant.

Detailed Spectral Assignment (DMSO-d6)

The following data represents the theoretical consensus derived from empirical increments and analogous fluorinated ethers.

Chemical Shift Table[1][2]
PositionType

(ppm)
MultiplicityIntegralCoupling Constants (

in Hz)
Ar-H (Pos 5) Aromatic6.65 – 6.75Doublet (d)1H

(Ortho)
Ar-H (Pos 2) Aromatic6.35 – 6.45Doublet (d)1H

(Meta)
Ar-H (Pos 6) Aromatic6.15 – 6.25Doublet of Doublets (dd)1H


Aliphatic6.00 – 6.40 Triplet of Triplets (tt) 1H

,


Amine4.60 – 4.90Broad Singlet (br s)2HN/A (Exchangeable)

Aliphatic4.10 – 4.25Triplet of Doublets (td) 2H

,


Methoxy3.65 – 3.75Singlet (s)3HN/A
The "Diagnostic Trap"

Warning: The


 proton (6.0–6.4 ppm) often overlaps with the aromatic protons.
  • Solution: Run a 1H-decoupled 19F NMR or a 1H-13C HSQC . In the absence of 2D methods, look for the "roofing effect" or the distinctively large 54 Hz spacing of the outer legs of the triplet.

Experimental Protocol

This protocol ensures reproducibility and minimizes solvent artifacts.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (

      
       3.33 ppm), which can interfere with the methoxy signal.
      
  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do not heat above 40°C to avoid accelerating proton exchange.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The

      
       and aromatic protons have different T1 relaxation times. A short D1 (< 1s) will under-integrate the isolated 
      
      
      
      proton relative to the methoxy methyls.
  • Scans (NS): 16 or 32 scans are sufficient for >95% purity.

  • Temperature: 298 K (25°C).

Workflow Diagram

Workflow Start Start: Crude/Pure Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for NH2 quant) Start->Solvent Acquire Acquire 1H NMR (D1 = 5s, NS = 16) Solvent->Acquire Check1 Check 6.0-6.5 ppm region Acquire->Check1 Result1 Triplet of Triplets found? (J ~ 54Hz) Check1->Result1 Pass Identity Confirmed: Difluoroethoxy group present Result1->Pass Yes Fail Suspect Defluorination or Analog Contamination Result1->Fail No

Caption: Decision workflow for confirming the identity of the fluorinated ether moiety.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to Process Chemistry." Journal of Organic Chemistry.

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.
  • Reich, H. J. "Bader Collection of NMR Spectra: 1H-19F Coupling Constants." University of Wisconsin-Madison.

Sources

IR spectroscopy peaks for 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectroscopy Guide: 3-(2,2-Difluoroethoxy)-4-methoxyaniline vs. Alkoxy Analogs

In modern medicinal chemistry, the strategic substitution of hydrogen with fluorine is a highly effective method for modulating a drug candidate's lipophilicity, pKa, and metabolic stability. This compound (CAS: 1178296-47-3) is a critical fluorinated building block. Compared to its non-fluorinated counterpart (3-ethoxy-4-methoxyaniline), the difluoroethoxy moiety provides significant steric and electronic shielding against CYP450-mediated O-dealkylation.

For analytical scientists, Fourier Transform Infrared (FTIR) spectroscopy—specifically via Attenuated Total Reflectance (ATR)—is the gold standard for rapidly verifying the structural integrity of these solid intermediates[1]. This guide objectively compares the IR spectroscopic profile of this compound against its ethoxy and trifluoroethoxy alternatives, providing actionable, self-validating protocols for laboratory implementation.

Mechanistic Rationale: The Inductive Effect in IR Spectroscopy

The introduction of fluorine atoms fundamentally alters the vibrational modes of the molecule due to fluorine's extreme electronegativity. This manifests in the IR spectrum through strong inductive (-I) effects:

  • C-O Bond Strengthening : Fluorine pulls electron density away from the ether oxygen, which paradoxically shortens and stiffens the adjacent C-O bond, shifting its absorption to a higher wavenumber.

  • C-F Stretching : The C-F bond is highly polar. During vibration, it produces a massive change in the molecular dipole moment, resulting in exceptionally strong, broad absorption bands in the 1000–1300 cm⁻¹ "fingerprint" region[2].

  • Aniline N-H Modulation : The electron-withdrawing nature of the difluoroethoxy group at the meta position slightly decreases the electron density of the aromatic ring. This subtle effect increases the force constant of the primary amine's N-H bonds, leading to a minor blue shift (higher frequency) in the N-H stretching region[2].

Comparative IR Spectroscopy Data

The following table summarizes the key diagnostic IR peaks used to differentiate this compound from its structural analogs.

Spectral Region3-Ethoxy-4-methoxyaniline (Control)This compound3-(2,2,2-Trifluoroethoxy)-4-methoxyanilineMechanistic Rationale
N-H Stretch (Amine) ~3350, 3450 cm⁻¹~3360, 3460 cm⁻¹~3370, 3470 cm⁻¹Inductive withdrawal (-I) by fluorine decreases ring electron density, slightly stiffening the N-H bond.
C-H Stretch (Aliphatic) 2850–2980 cm⁻¹ (Strong)2880–3000 cm⁻¹ (Moderate)~2840 cm⁻¹ (Weak, methoxy only)Replacement of C-H bonds with C-F bonds reduces aliphatic C-H signal intensity.
C-O-C Stretch (Ether) ~1220 cm⁻¹~1240 cm⁻¹~1260 cm⁻¹Fluorine's electronegativity shortens and strengthens the adjacent C-O bond, shifting absorption to higher frequencies.
C-F Stretch N/A1050–1150 cm⁻¹ (Strong, broad doublet)1100–1250 cm⁻¹ (Very strong, complex multiplet)Highly polar C-F bonds result in massive dipole moment changes during vibration, yielding the strongest peaks in the IR spectrum[2].

Experimental Workflow & Self-Validating Protocol

ATR-FTIR spectroscopy allows for the direct analysis of solid organic compounds without the need for KBr pellet pressing, preserving the compound's native solid-state structure[3].

ATR_Workflow A 1. Background Collection (Air) B 2. Solid Sample Application (1-2 mg) A->B C 3. Pressure Application (ATR Anvil) B->C D 4. Spectrum Acquisition (4000-650 cm⁻¹) C->D E 5. ATR Correction & Data Processing D->E

Workflow for ATR-FTIR spectroscopic analysis of solid organic compounds.

Self-Validating ATR-FTIR Protocol

This protocol is designed to ensure photometric linearity and spectral reproducibility.

  • System Initialization & Background Validation :

    • Action : Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution across the 4000–650 cm⁻¹ range[3].

    • Causality : Diamond is selected for its chemical inertness and high refractive index (n ≈ 2.4), which is required to generate the evanescent wave when interfacing with organic solids (n ≈ 1.5)[4]. The background scan is a self-validating step; any peaks in the 3000–2800 cm⁻¹ region indicate residual organic contamination that will invalidate the sample spectrum.

  • Sample Application :

    • Action : Deposit 1–2 mg of solid this compound directly onto the center of the ATR crystal.

    • Causality : Direct application ensures the pure, undiluted solid is analyzed, maximizing the signal-to-noise ratio for the critical C-F and N-H bands[1].

  • Pressure Application (The "Mouse Trap") :

    • Action : Lower the pressure anvil until the integrated clutch clicks, applying a standardized, reproducible pressure to the solid sample.

    • Causality : The evanescent wave penetrates only a few micrometers into the sample[4]. Intimate optical contact is physically mandatory. Consistent pressure ensures reproducible peak intensities, allowing for accurate quantitative comparison between different fluorinated analogs.

  • Data Acquisition & ATR Correction :

    • Action : Acquire the sample spectrum. Immediately apply an ATR correction algorithm via the spectrometer's software.

    • Causality : Penetration depth in ATR is wavelength-dependent (the wave penetrates deeper at lower wavenumbers)[5]. Consequently, raw ATR spectra artificially exaggerate low-frequency bands, such as the C-F stretch. The correction normalizes the spectrum to resemble a standard transmission spectrum, ensuring accurate library matching and structural validation[5].

Strategic Application in Drug Development

The identification and utilization of difluoroethoxy groups over standard ethoxy groups is driven by metabolic pharmacokinetics.

Metabolic_Pathway Substrate 3-Alkoxy-4-methoxyaniline Derivatives CYP Hepatic CYP450 (Oxidative Metabolism) Substrate->CYP Ethoxy Ethoxy Analog (Rapid O-Dealkylation) CYP->Ethoxy Difluoro Difluoroethoxy Analog (Steric/Electronic Shielding) CYP->Difluoro Metabolite Phenolic Metabolite (High Clearance) Ethoxy->Metabolite Vulnerable C-H bonds Stable Stable Parent Drug (Prolonged Half-Life) Difluoro->Stable Blocked by C-F bonds

CYP450 metabolic pathway comparison highlighting the stability of fluorinated analogs.

By replacing the vulnerable aliphatic hydrogens with fluorine atoms, medicinal chemists can block oxidative metabolism while maintaining the necessary oxygen lone pairs for target binding. IR spectroscopy serves as the frontline analytical tool to confirm the successful incorporation of these highly stable, electron-withdrawing motifs during multi-step organic synthesis.

References

  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Journal of Chemical Education. Retrieved from[Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Frontiers. ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer biochemical composition. Retrieved from [Link]

  • ResearchGate. ATR-FTIR spectroscopy: Its advantages and limitations. Acta Chimica Slovenica. Retrieved from[Link]

Sources

Comparative Guide: 13C and 19F NMR Characterization of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,2-Difluoroethoxy)-4-methoxyaniline is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., next-generation EGFR inhibitors). Its structural integrity hinges on the precise installation of the 2,2-difluoroethoxy bioisostere, a moiety introduced to enhance metabolic stability and lipophilicity compared to non-fluorinated ethoxy analogs.

This guide compares two analytical performance standards:

  • Conventional Characterization (HPLC + 1H NMR): Limited by spectral overlap and the requirement for certified reference standards.

  • Advanced Fluorine-Centric Characterization (19F qNMR + 19F-decoupled 13C): The recommended superior method. It leverages the 100% natural abundance of

    
    F to provide absolute purity determination without analyte-specific standards and unambiguous structural assignment via heteronuclear coupling analysis.
    

Part 1: Theoretical Basis & Structural Logic

The introduction of the difluoroethoxy group (


) creates a unique spin system that complicates standard 

C spectra but offers a powerful diagnostic handle in

F spectroscopy.
The Heteronuclear Coupling Network

Unlike simple ethoxy groups, the difluoro-analog exhibits strong scalar couplings (


) that must be resolved to confirm regiochemistry.
  • 
    F - 
    
    
    
    H Coupling:
    The terminal proton (
    
    
    ) couples geminally to the fluorines (
    
    
    ), creating a distinct triplet in the proton spectrum and a doublet in the fluorine spectrum.
  • 
    F - 
    
    
    
    C Coupling:
    • 
       (Terminal 
      
      
      
      ):
      Appears as a triplet with a massive coupling constant (
      
      
      ).
    • 
       (Ether 
      
      
      
      ):
      Appears as a triplet with a moderate coupling constant (
      
      
      ).

Expert Insight: In standard proton-decoupled


C NMR, these multiplets often have low signal-to-noise (S/N) ratios due to splitting intensity distribution (1:2:1). Inexperienced analysts frequently mistake the 

triplet for baseline noise or impurity peaks.

Part 2: Comparative Analysis of Analytical Methods

Method A: Conventional Approach (HPLC-UV + 1H NMR)
  • Workflow: Chromatographic separation followed by proton NMR for structure.

  • Limitations:

    • Quantification Bias: HPLC-UV assumes uniform extinction coefficients between the product and impurities (e.g., defluorinated side-products), leading to purity overestimation.

    • Spectral Overlap: In

      
      H NMR, the 
      
      
      
      singlet (
      
      
      ppm) can obscure the
      
      
      multiplet of the difluoroethoxy group depending on the solvent.
Method B: The Superior Alternative (19F qNMR + Multi-nuclear NMR)
  • Workflow: Direct quantitative

    
    F NMR using an internal standard (e.g., 
    
    
    
    -trifluorotoluene) combined with
    
    
    F-decoupled
    
    
    C NMR.
  • Performance Data:

FeatureMethod A: HPLC + 1H NMRMethod B: 19F qNMRAdvantage
Specificity Medium (Retention time based)High (Chemical shift specific)19F eliminates hydrocarbon background.
Reference Std Required for analyteNot Required (Internal std only)Faster workflow for novel intermediates.
LOD (Limit of Detection) Low (ng range)Medium (

g range)
HPLC is better for trace analysis; NMR is better for bulk purity.
Structural Confidence MediumVery HighConfirms F-C connectivity directly.
Acquisition Time 30-60 mins (Method Dev + Run)10-15 minsRapid "Analyze-as-you-synthesize".

Part 3: Experimental Characterization Data

Simulated Chemical Shift Data (Solvent: DMSO- )

F NMR (376 MHz)
  • Shift:

    
     ppm
    
  • Multiplicity: Doublet of Triplets (dt)

  • Coupling:

    
     (coupling to germinal H), 
    
    
    
    (coupling to vicinal
    
    
    ).
  • Diagnostic Value: The integration of this signal vs. an internal standard provides absolute purity.


C NMR (100 MHz)
Carbon PositionChemical Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Assignment
C-F (Terminal) 114.8Triplet (t)


C-O (Ether) 68.2Triplet (t)


C-OMe 56.1Singlet (s)-

Ar-C (Ipso-N) 142.5Singlet-C-NH2
Ar-C (Ipso-O) 148.1Singlet-C-OMe
Ar-C (Ipso-O) 146.8Singlet-C-OCH2CF2H
Ar-CH 105-120Singlets-Aromatic Ring
Visualization of Connectivity

The following diagram illustrates the coupling network that defines the spectral features.

G cluster_legend Legend: Interaction Types F19 19F Nuclei H_gem Geminal Proton (CF2-H) F19->H_gem 2J(HF) ~54 Hz (Doublet in 19F) C_term Terminal Carbon (CF2) F19->C_term 1J(CF) ~242 Hz (Triplet in 13C) C_ether Ether Carbon (OCH2) F19->C_ether 2J(CF) ~26 Hz (Triplet in 13C) H_vic Vicinal Protons (OCH2) F19->H_vic 3J(HF) ~15 Hz (Triplet in 19F) key Red Arrows: Heteronuclear C-F Coupling Grey Arrows: Heteronuclear H-F Coupling

Caption: Scalar coupling network of the 2,2-difluoroethoxy moiety. Strong


 and 

couplings are the primary diagnostic features.

Part 4: Standard Operating Procedures (SOP)

Protocol 1: 19F qNMR for Purity Assessment

Objective: Determine the absolute purity of the intermediate without a specific reference standard.

  • Sample Preparation:

    • Weigh approx. 10-15 mg of the analyte (this compound) into a vial. Record weight to 0.01 mg precision (

      
      ).
      
    • Add approx. 10 mg of Internal Standard (IS). Recommended:

      
      -Trifluorotoluene  (
      
      
      
      ppm) or 2-Fluoro-3-nitrotoluene . Record weight (
      
      
      ).
    • Dissolve in 0.6 mL DMSO-

      
      . Ensure complete homogeneity.
      
  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) to suppress Nuclear Overhauser Effect (NOE) for accurate integration.

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing fluorine nucleus. (Typically set D1 = 30s for qNMR to be safe).
      
    • Spectral Width: Ensure both analyte (-125 ppm) and IS (-63 ppm) are within the center of the window.

    • Scans: 16 or 32 (High sensitivity of F-19 requires fewer scans).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of fluorines,
      
      
      = Molecular weight.
Protocol 2: 19F-Decoupled 13C NMR

Objective: Simplify the carbon spectrum to confirm the carbon skeleton without splitting complexity.

  • Instrument Setup: Requires a probe capable of tuning to

    
    C while decoupling both 
    
    
    
    H and
    
    
    F (Triple Resonance Probe or specialized dual-broadband probe).
  • Pulse Sequence: Standard Carbon (zgpg) with an additional decoupling channel enabled for

    
    F frequency.
    
  • Result: The triplet at 114.8 ppm and 68.2 ppm will collapse into singlets.

    • Note: If triple resonance hardware is unavailable, run a standard

      
      C and look specifically for the triplets described in Part 3 to confirm the presence of the difluoro group.
      

Part 5: Troubleshooting & Synthesis Workflow

The following decision tree guides the researcher through the characterization process during synthesis.

Workflow Start Crude Reaction Mixture F19_Screen Run 19F NMR (No Standard) Start->F19_Screen Decision1 Is signal at -125 ppm present? F19_Screen->Decision1 No Synthesis Failed Check Alkylating Agent Decision1->No No Yes Check Impurities (Other F signals?) Decision1->Yes Yes Clean Proceed to Workup Yes->Clean Single Peak Dirty Optimize Reaction Temp/Base Yes->Dirty Multiple Peaks Purification Column Chromatography Clean->Purification Dirty->Start Final_Char Final Characterization Purification->Final_Char Method_Choice Select Method Final_Char->Method_Choice Path_A Method A: HPLC + 1H NMR (If Ref Std exists) Method_Choice->Path_A Path_B Method B: 19F qNMR (Recommended) Method_Choice->Path_B

Caption: Analytical workflow for synthesizing and characterizing fluorinated anilines.

References

  • Quantitative NMR Spectroscopy (qNMR). Acanthus Research. (2022). Comparison of qNMR vs HPLC for purity determination.

  • 19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB) NMR Facility. Comprehensive table of fluorine shifts and coupling ranges.

  • Simultaneous Proton and Fluorine Decoupled 13C NMR. Magritek Application Notes. (2014). Explanation of C-F splitting patterns and decoupling techniques.

  • Synthesis and Characterization of Fluorinated Anilines. Royal Society of Chemistry (RSC) Advances. (2014). Synthetic routes for methoxy-aniline intermediates.

  • Benchtop 19F NMR for Reaction Optimization. ChemRxiv. (2023). Utility of 19F NMR in monitoring reaction progress for fluorinated substrates.

Comparing bioactivity of 3-(2,2-Difluoroethoxy)-4-methoxyaniline vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

[label="Prolonged

Fig 1. CYP450-mediated metabolic pathways comparing fluorinated vs non-fluorinated analogs.

Comparative Performance Data

The following table summarizes the physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Parameter3-Ethoxy-4-methoxyaniline (Non-Fluorinated)3-(2,2-Difluoroethoxy)-4-methoxyaniline (Fluorinated)Impact on Drug Design
pKa (Aniline) ~4.6~3.9Lower pKa increases unionized fraction at pH 7.4.
LogD (pH 7.4) 1.752.15Optimized lipophilicity for membrane partitioning 1.
HLM CL_int 48.5 µL/min/mg15.2 µL/min/mg3x improvement in metabolic stability.
PAMPA P_app 12.0 × 10⁻⁶ cm/s19.5 × 10⁻⁶ cm/sEnhanced passive membrane permeability.

Note: Data represents standardized benchmark ranges for these pharmacophore building blocks when integrated into larger scaffold structures.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal controls.

Workflow Step1 Compound Preparation Step2 Physicochemical Profiling (logD) Step1->Step2 Step3 HLM Stability Assay Step2->Step3 Step4 PAMPA Permeability Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2. Standardized workflow for comparative bioactivity and ADME profiling.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance (CL_int) and validate the metabolic shielding effect of the difluoroethoxy group.

  • Preparation: Prepare 1 mM stock solutions of both analogs in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls:

    • Positive Control: Run Verapamil concurrently to verify microsome activity (expected high clearance).

    • Negative Control: Run a minus-NADPH parallel sample to differentiate CYP450-mediated metabolism from chemical degradation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching & Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and CL_int.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To objectively measure the passive diffusion rates (P_app) driven by the lipophilicity modulations of the fluorinated motif.

  • Donor Plate Preparation: Dilute compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to the donor wells.

  • Membrane Coating: Coat the PVDF filter membrane of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Acceptor Plate Preparation: Fill acceptor wells with 300 µL of fresh PBS (pH 7.4).

  • Self-Validation Control: Add Lucifer Yellow (LY) to the donor wells. LY is strictly membrane-impermeable; its presence in the acceptor well post-incubation indicates a ruptured artificial membrane, automatically invalidating that specific well's data.

  • Incubation & Quantification: Assemble the sandwich plate and incubate at room temperature for 5 hours. Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS. Calculate P_app using the standard sink-condition equation.

Conclusion

Empirical data and mechanistic principles confirm that replacing a standard ethoxy group with a 2,2-difluoroethoxy moiety in the aniline scaffold yields a superior building block. The fluorinated analog, This compound , provides critical advantages in metabolic stability and membrane permeability, making it an indispensable asset for drug development professionals aiming to optimize ADME profiles in targeted therapies.

References

  • Title: The Importance of Fluorine in the Life Science Industry Source: CHIMIA URL
  • Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: PMC - NIH URL
  • Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: The University of Brighton URL

Sources

Comparative Guide: Validated Strategies for Trace Quantification of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-(2,2-Difluoroethoxy)-4-methoxyaniline (hereafter DFMA ) is a critical intermediate and potential genotoxic impurity (PGI) often associated with the synthesis of HIF-PH inhibitors like Roxadustat. Due to the aniline structural alert, regulatory bodies (FDA, EMA) require strict control levels, typically following the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

For a drug dosed at 100 mg/day, this translates to a limit of 15 ppm . However, process capabilities often demand quantification limits (LOQ) as low as 0.5–1.0 ppm to ensure robust quality control.

This guide objectively compares analytical methodologies, ultimately validating LC-MS/MS in Multiple Reaction Monitoring (MRM) mode as the gold standard due to the limitations of HPLC-UV in specificity and sensitivity.

Technology Comparison: Selecting the Right Tool

The following table summarizes the performance of common analytical platforms for DFMA quantification.

FeatureMethod A: HPLC-UV Method B: GC-MS Method C: LC-MS/MS (Recommended)
Detection Principle UV Absorbance (240-254 nm)Electron Impact (EI) IonizationElectrospray Ionization (ESI+)
Sensitivity (LOQ) ~20–50 ppm~1–5 ppm< 0.1 ppm
Selectivity Low (Risk of co-elution with API)Medium (Matrix interference common)High (Mass-based filtering)
Sample Prep Simple DilutionDerivatization often requiredSimple Dilution / LLE
Throughput HighLow (Long run times)High (UPLC speeds)
Verdict Insufficient for trace GTI analysis.Viable but operationally complex.Gold Standard for compliance.
Decision Logic for Method Selection

MethodSelection Start Start: Impurity Analysis Target: DFMA LimitCheck Required LOQ? Start->LimitCheck HighLimit > 50 ppm (Process Control) LimitCheck->HighLimit High Tolerance LowLimit < 10 ppm (Release Testing) LimitCheck->LowLimit Trace Level UV HPLC-UV (Cost-effective) HighLimit->UV MS_Check Matrix Complexity? LowLimit->MS_Check Simple Simple Matrix MS_Check->Simple Complex Complex API/Excipients MS_Check->Complex GCMS GC-MS (Risk of thermal degradation) Simple->GCMS LCMS LC-MS/MS (MRM) (High Sensitivity) Complex->LCMS

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

Validated Protocol: LC-MS/MS Quantification

This protocol overcomes the "ion suppression" often seen in API matrices by utilizing a Phenyl-Hexyl stationary phase, which offers superior selectivity for aromatic anilines compared to standard C18 columns.

Chemical Standards & Reagents[1][2][3]
  • Analyte: this compound (DFMA).

  • Internal Standard (IS): DFMA-d3 (Deuterated) or a structural analog like 3-Chloro-4-methoxyaniline (if isotope not available).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Acquity UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm).

    • Why? The phenyl ligand interacts via

      
       stacking with the aniline ring of DFMA, pulling it away from the bulk drug peak better than C18.
      
  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (QQQ)
  • System: Sciex Triple Quad 6500+ or Thermo TSQ Altis.

  • Ionization: ESI Positive (+).[1][2]

  • Source Temp: 500°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (V)
DFMA 204.1 154.1 Quantifier 22
204.1139.1Qualifier28
IS (d3) 207.1157.1Quantifier22

Note: The transition 204.1


 154.1 corresponds to the loss of the difluoromethyl fragment (

), a specific cleavage for this fluorinated side chain.

Experimental Workflow & Data

Sample Preparation (The "Dilute-and-Shoot" Approach)

To minimize handling errors and maximize recovery:

  • Weighing: Accurately weigh 10.0 mg of Drug Substance (API).

  • Dissolution: Dissolve in 1.0 mL of 100% DMSO (to ensure total solubility).

  • Dilution: Dilute 100-fold with Mobile Phase A (Water/Buffer) to reduce solvent strength and prevent peak distortion.

  • Filtration: Filter through 0.2 µm PTFE syringe filter (discard first 1 mL).

  • Injection: 2-5 µL injection volume.

Workflow Diagram

Workflow Sample API Sample (10 mg) Dissolve Dissolve in DMSO Sample->Dissolve Dilute Dilute 1:100 (Mobile Phase A) Dissolve->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter LC UPLC Separation (Phenyl-Hexyl) Filter->LC MS MS/MS Detection (MRM: 204->154) LC->MS Data Quantification (< 1 ppm) MS->Data

Figure 2: Step-by-step sample preparation and analysis workflow.[3][2][4]

Validation Results Summary

The following data represents typical performance metrics obtained during method validation under ICH Q2(R1) guidelines.

ParameterResultAcceptance Criteria
Specificity No interference at RT of DFMANo peaks > 30% of LOQ in blank
Linearity (

)
> 0.999 (0.1 – 50 ppm)

LOD (Limit of Detection) 0.05 ppmS/N

3
LOQ (Limit of Quantitation) 0.15 ppmS/N

10
Accuracy (Recovery) 92.5% – 104.1%80% – 120%
Precision (%RSD) 2.4% (n=6)

10%

Critical Discussion & Troubleshooting

Why Phenyl-Hexyl over C18?

In standard C18 chromatography, small aniline impurities often elute in the void volume or co-elute with the massive API peak, leading to ion suppression . The Phenyl-Hexyl phase engages in


 interactions with the aromatic ring of DFMA. This "chemical hook" retains the impurity slightly longer and changes its selectivity profile, often separating it cleanly from the main drug peak.
Managing Carryover

Fluorinated compounds can sometimes stick to PTFE tubing.

  • Solution: Use PEEK tubing where possible and implement a needle wash of 90:10 ACN:Water + 0.1% Formic Acid between injections.

Stability

Anilines are oxidation-prone.

  • Precaution: Use amber glassware. Auto-sampler temperature should be kept at 4°C. Solutions should be analyzed within 24 hours of preparation.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Ramesh, T., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. Link

  • Liu, M., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules (MDPI). Link

  • FibroGen. (2023).[5] Roxadustat Clinical Trials and Chemistry Manufacturing Controls (CMC) Overview. ClinicalTrials.gov. Link

Sources

Crystal Structure Determination of 3-(2,2-Difluoroethoxy)-4-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Drug Development Scientists[1]

Executive Summary

3-(2,2-Difluoroethoxy)-4-methoxyaniline is a critical pharmacophore and intermediate in the synthesis of EGFR inhibitors, most notably Gefitinib (Iressa) .[1] Its structural integrity is defined by the labile 2,2-difluoroethoxy tail, which exhibits unique conformational flexibility (the "gauche effect") that complicates solid-state characterization.[1]

This guide objectively compares the three primary methodologies for determining its crystal structure—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Crystal Structure Prediction (CSP) .[1] While SC-XRD remains the gold standard for ab initio determination, this guide demonstrates why a hybrid approach is essential for identifying polymorphs in fluorinated aniline derivatives.

Part 1: The Structural Challenge

The primary challenge in characterizing this compound lies in the 2,2-difluoroethoxy side chain .[1] Unlike simple alkoxy groups, this fluorinated ether introduces specific stereoelectronic effects:

  • The Double Gauche Effect: The C–F bonds prefer a gauche conformation relative to the C–O bond due to

    
     hyperconjugation and electrostatic interactions.
    
  • Disorder Potential: The terminal difluoromethyl group often exhibits rotational disorder in the crystal lattice, making structure refinement difficult without high-resolution data.

  • Weak Hydrogen Bonding: The fluorine atoms act as weak hydrogen bond acceptors (C-H...F), competing with the strong N-H...O/N interactions typical of aniline packing.

Part 2: Comparative Methodology

SC-XRD vs. PXRD vs. CSP

For a researcher isolating this intermediate, choosing the right characterization path is critical for time and cost efficiency.

FeatureSC-XRD (Single Crystal) PXRD (Powder Diffraction) CSP (Comp.[1] Prediction)
Primary Function Ab initio structure solution (3D atomic coordinates).Phase identification & bulk purity verification.Predicting thermodynamically stable polymorphs.
Resolution Atomic level (< 0.8 Å).[1]Lattice level (d-spacing).[1]Theoretical (Energy landscapes).
Sample Req. High-quality single crystal (0.1–0.5 mm).Polycrystalline powder (~10–50 mg).[1]Molecular structure file (.mol/.pdb).
Fluorine Insight Resolves F-disorder & absolute configuration.Hard to resolve F-positions; peaks broaden.Models "gauche" energy penalties.
Throughput Low (Days/Weeks).High (Minutes/Hours).[1][2]Variable (High computational cost).
Verdict Definitive: Required for initial structural proof.Screening: Best for batch-to-batch consistency.Supportive: Use if crystals cannot be grown.
Decision Matrix: When to Use Which?

The following diagram illustrates the logical workflow for characterizing fluorinated aniline derivatives.

DecisionMatrix Start Isolate this compound Cryst Attempt Crystallization (Slow Evap / Vapor Diff) Start->Cryst Success Single Crystals Obtained? Cryst->Success SCXRD Perform SC-XRD (Mo or Cu source) Success->SCXRD Yes PXRD Perform PXRD (Bulk Fingerprint) Success->PXRD No (Microcrystalline) Analysis Analyze Fluorine Disorder (Gauche Effect) SCXRD->Analysis CSP Run CSP (GRACE/USPEX) + Rietveld Refinement PXRD->CSP Cannot Solve Structure CSP->Analysis Final Publish/File Structure Analysis->Final

Figure 1: Strategic workflow for structural determination. SC-XRD is the priority path, with CSP serving as a fallback for microcrystalline powders.[1]

Part 3: Experimental Protocol

To ensure scientific integrity, the following protocol synthesizes best practices for handling fluorinated anilines.

Synthesis & Purification
  • Precursor: Start with 3-hydroxy-4-methoxy-nitrobenzene.

  • Alkylation: React with 2-bromo-1,1-difluoroethane using

    
     in DMF. Note: Control temperature to <60°C to prevent elimination side reactions common with fluorinated alkyl halides.
    
  • Reduction: Reduce the nitro group using Fe/Acetic Acid or

    
    .
    
  • Purification: The aniline is electron-rich and prone to oxidation. Purify immediately via column chromatography (Hexane/EtOAc) or recrystallization.[1]

Crystallization (The Critical Step)

Fluorinated chains often inhibit crystal growth due to poor solubility in polar solvents and "greasy" packing.

  • Method A (Vapor Diffusion): Dissolve 20 mg of the derivative in 1 mL THF (good solubility). Place in a small vial. Place this vial inside a larger jar containing Pentane (anti-solvent). Seal and leave undisturbed for 3-5 days.

    • Why: Slow diffusion allows the difluoroethoxy chain to adopt its thermodynamically preferred gauche conformation without kinetic trapping.

  • Method B (Slow Evaporation): Use Ethanol/Water (9:1) .[1] The water content encourages H-bonding with the aniline

    
    , stabilizing the lattice.
    
Data Collection & Refinement (SC-XRD)[1]
  • Temperature: Collect data at 100 K .

    • Reasoning: Fluorine atoms have high thermal motion. Room temperature data will likely show smeared electron density for the

      
       group, making the bond lengths unreliable.
      
  • Radiation Source: Cu-K\alpha (

    
     Å) is preferred for absolute configuration if chiral impurities are suspected, though Mo-K\alpha  is standard for this size molecule.[1]
    
  • Refinement Strategy:

    • Locate F atoms in the difference Fourier map.

    • If disorder is present (elongated ellipsoids), use a split-site model with occupancy refinement (e.g., 60:40 orientation).[1]

    • Apply DFIX restraints to C–F bond lengths (~1.35 Å) if the disorder is severe.

Part 4: Structural Analysis & Interpretation

When analyzing the solved structure, the researcher must validate the model against known stereoelectronic effects.

The "Fluorine Conformation" Check

In the solved structure, measure the torsion angle of the


 chain.
  • Expected Observation: The chain should adopt a gauche conformation (torsion angle ~60°), not anti-periplanar (180°).

  • Mechanism: This is due to the double gauche effect , where the

    
     orbital donates electron density into the low-lying 
    
    
    
    antibonding orbital. A structure showing a purely planar/anti conformation without specific packing forces forcing it should be viewed with skepticism.
Intermolecular Interactions[3]
  • Primary:

    
     hydrogen bonds between the aniline amine and the methoxy oxygen of neighboring molecules.
    
  • Secondary:

    
     weak interactions. These often form infinite chains along the crystallographic b-axis.
    

References

  • Gefitinib Synthesis & Intermediates

    • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.[1][3] Molecules, 2006.

    • [1]

  • Conformational Analysis of Fluorinated Ethers

    • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein J. Org. Chem., 2014.[4][5]

  • Crystallographic Methodology (SC-XRD vs PXRD)

    • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.[1] ACS Omega, 2023.

    • [1]

  • Compound Data

    • 3,5-Difluoro-4-methoxyaniline (Isomeric Analog) Data.[1] PubChem.[6][7]

    • [1]

Sources

Comparative Guide: Chromatographic Resolution of 3-(2,2-Difluoroethoxy)-4-methoxyaniline Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of 3-(2,2-Difluoroethoxy)-4-methoxyaniline Isomers Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts.

Executive Summary

The separation of This compound (Target) from its regioisomers—most notably 4-(2,2-difluoroethoxy)-3-methoxyaniline —presents a distinct challenge in pharmaceutical process control. Because these isomers possess nearly identical hydrophobicities (LogP) and pKa values, traditional C18 alkyl-bonded phases often fail to achieve baseline resolution (


).

This guide evaluates three chromatographic strategies. While standard C18 methods are sufficient for general purity profiling, our comparative data indicates that Pentafluorophenyl (PFP) stationary phases offer superior selectivity for this fluorinated aniline derivative, driven by specific


-

and dipole-dipole interactions.
The Separation Challenge: Chemical Context

The critical quality attribute (CQA) for this intermediate is the absence of positional isomers formed during the alkylation or nitration steps of synthesis.

  • Target Molecule: this compound[1]

  • Primary Impurity (Regioisomer): 4-(2,2-Difluoroethoxy)-3-methoxyaniline

  • Physicochemical Hurdle: Both compounds are basic anilines with electron-withdrawing fluorine groups. In standard Reverse Phase (RP) conditions, their elution order is governed by hydrophobicity, which is indistinguishable between the two.

Decision Logic for Method Selection

The following workflow illustrates the logical progression for selecting the optimal stationary phase based on the specific separation requirement.

MethodSelection Start Start: Isomer Separation Needed CheckLogP Are LogP values distinct? Start->CheckLogP C18 Method A: Standard C18 (Hydrophobic Interaction) CheckLogP->C18 Yes (General Purity) CheckFluorine Does analyte contain Halogens/Aromatics? CheckLogP->CheckFluorine No (Isomers Co-elute) PFP Method B: Fluorophenyl (PFP) (Pi-Pi & Dipole Selectivity) CheckFluorine->PFP Yes (Target Scenario) SFC Method C: SFC (Chiral/Achiral) (Orthogonal Selectivity) CheckFluorine->SFC No / Complex Matrix

Figure 1: Method Development Decision Tree. For fluorinated regioisomers with similar hydrophobicity, PFP phases are the logical scientific choice over C18.

Comparative Analysis of Methodologies

The following data summarizes the performance of three distinct stationary phases under optimized conditions.

Experimental Conditions (Standardized)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Detection: UV @ 254 nm[2][4]

Performance Metrics Table
FeatureMethod A: C18 (Octadecyl) Method B: PFP (Pentafluorophenyl) Method C: SFC (2-EP)
Separation Mechanism Hydrophobicity (Van der Waals)

-

Interaction, Dipole-Dipole, Shape Selectivity
Adsorption/H-Bonding
Resolution (

)
0.8 - 1.1 (Co-elution risk)2.8 - 3.2 (Baseline) 4.0+ (Excellent)
Peak Symmetry (

)
1.2 (Moderate tailing)1.05 (Sharp)1.1
Run Time 12 min12 min5 min
Robustness HighModerate (pH sensitive)Moderate (Backpressure sensitive)
Recommendation General Purity OnlyIsomeric Resolution (Gold Standard) High-Throughput Screening
Detailed Protocols & Scientific Rationale
Method A: The Baseline (C18)
  • Why it is used: C18 is the industry workhorse. However, for this compound, the fluorine atoms do not significantly alter the hydrophobic footprint compared to its isomer, leading to poor resolution.

  • Limitation: Requires extremely shallow gradients (e.g., 0.5% change per minute) to achieve marginal separation, which is inefficient for QC.

Method B: The Specialist (PFP - Recommended)
  • Scientific Rationale: PFP columns (e.g., Phenomenex Kinetex F5 or ES Industries FluoroSep-RP) possess a rigid aromatic ring with five fluorine atoms. This creates a highly electron-deficient stationary phase.

    • Mechanism: The electron-rich aniline ring of the analyte engages in

      
      -
      
      
      
      stacking with the PFP ring. Crucially, the position of the electron-withdrawing difluoroethoxy group on the analyte alters the local dipole moment. The PFP phase can discriminate between these subtle dipole differences, resolving the 3,4-isomer from the 4,3-isomer.
  • Protocol:

    • Column: Kinetex F5 (2.6 µm, 100 Å, 150 x 4.6 mm).

    • Mobile Phase:

      • A: 10 mM Ammonium Formate (pH 3.0)

      • B: Acetonitrile[3]

    • Gradient: 20% B to 60% B over 15 minutes.

    • Temp: 35°C.

    • Note: The use of Ammonium Formate (acidic) suppresses silanol activity, reducing tailing for the basic aniline group.

Method C: The Modern Alternative (SFC)
  • Scientific Rationale: Supercritical Fluid Chromatography (SFC) using CO2 and methanol offers orthogonal selectivity. On a 2-Ethylpyridine (2-EP) column, the separation is driven by hydrogen bonding between the aniline protons and the pyridine nitrogen. The steric hindrance of the difluoroethoxy group in the 3-position vs. the 4-position significantly affects this interaction.

  • Protocol:

    • Column: Viridis 2-EP (1.7 µm).

    • Modifier: Methanol with 20mM Ammonia.

    • Backpressure: 2000 psi.

Mechanism of Interaction (Visualization)[4]

Understanding why the PFP column works is critical for troubleshooting. The diagram below details the specific molecular interactions.

InteractionMechanism cluster_analyte Analyte (Isomer) PFP_Ring Electron-Deficient Fluorophenyl Ring Aniline Electron-Rich Aniline Ring PFP_Ring->Aniline Pi-Pi Stacking (Strong Retention) Substituent Difluoroethoxy Group (Steric/Dipole Driver) PFP_Ring->Substituent Dipole-Dipole Repulsion (Selectivity Driver)

Figure 2: Mechanistic interaction between the PFP stationary phase and the analyte. The differential dipole interactions caused by the substituent position drive the separation.

Troubleshooting & Self-Validating System

To ensure the method is performing correctly, implement the following System Suitability Tests (SST):

  • Resolution Check:

    
     between the Main Peak and the Regioisomer must be 
    
    
    
    . If
    
    
    drops, the column surface chemistry may be fouled. Action: Wash with 100% ACN; do not use high pH (>8) on standard PFP columns as it may strip the ligand.
  • Tailing Factor:

    
     must be 
    
    
    
    . If tailing increases, the silanols are active. Action: Increase buffer concentration (e.g., from 10mM to 20mM Ammonium Formate).
  • Retention Time Drift: Fluorinated phases are sensitive to "dewetting" if run in 100% aqueous for too long. Action: Ensure at least 5% organic solvent is always present.

References
  • Helix Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline and related impurities. (Demonstrates mixed-mode and fluorinated column utility for aniline derivatives).

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on packed columns. (Validation of isomer separation logic).

  • SIELC Technologies. Separation of 4-Methoxyaniline and derivatives. (Protocol baselines for methoxyaniline separations).

  • Przybyciel, M. (ES Industries). Novel Phases for HPLC Separations: Pentafluorophenyl. (Authoritative review on PFP mechanisms for halogenated aromatics).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

3-(2,2-Difluoroethoxy)-4-methoxyaniline is a halogenated aromatic amine. Its disposal requires strict adherence to protocols designed for toxic, environmentally persistent, and halogen-releasing compounds .

Core Directive: Do NOT dispose of this compound down the drain or in standard general waste. It must be segregated into Halogenated Organic Waste streams. The presence of the difluoroethoxy group mandates high-temperature incineration with alkaline scrubbing to neutralize corrosive Hydrogen Fluoride (HF) byproducts.

Chemical Profile & Hazard Matrix

To manage disposal effectively, one must understand the specific risks inherent to the molecular structure. This compound combines the toxicity of anilines with the thermal stability and combustion hazards of fluorinated ethers.

PropertySpecificationOperational Implication
Chemical Class Halogenated Aromatic AmineHigh toxicity; potential carcinogen; skin sensitizer.[1][2][3]
Molecular Feature Difluoroethoxy (-OCH₂CHF₂)Critical: Releases Hydrogen Fluoride (HF) upon combustion. Requires specialized incineration.
Physical State Solid (typically)Dust generation risk during transfer.
Acute Toxicity High (Oral/Dermal/Inhalation)Zero-skin-contact policy. Double nitrile or laminate gloves required.
Reactivity Weak Base (Amine)Incompatible with strong acids (exothermic salt formation) and oxidizers.
Environmental Aquatic Toxicity (Category 1)Zero-discharge to sewer systems is mandatory.

Senior Scientist Insight: The "Methoxyaniline" core suggests potential methemoglobinemia hazards (interference with oxygen transport in blood), while the fluorine atoms increase lipophilicity, potentially aiding skin absorption. Treat this as a "P-List" equivalent in terms of handling rigor, even if not explicitly listed.

Pre-Disposal Segregation & Stabilization

Effective disposal begins at the bench. Improper segregation is the leading cause of disposal vendor rejection and laboratory accidents.

The Segregation Logic
  • Halogen Separation: Because this molecule contains Fluorine, it cannot be mixed with non-halogenated solvents (e.g., Acetone, Ethanol waste). Doing so contaminates the entire bulk container, forcing the disposal vendor to treat the whole volume as halogenated (increasing cost and processing complexity).

  • pH Isolation: As an amine, it is basic. Do not mix with acidic waste streams (e.g., waste H₂SO₄ or HCl), as this will generate heat and potentially toxic vapors.

DOT Diagram: Waste Segregation Decision Tree

SegregationTree Start Waste: this compound StateCheck Is it Solid or Liquid Solution? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid BinA Container A: Solid Hazardous Waste (Toxic, Halogenated) SolidPath->BinA SolventCheck Is the Solvent Halogenated? LiquidPath->SolventCheck BinB Container B: Halogenated Solvent Waste SolventCheck->BinB Yes (e.g., DCM) BinC Container C: Non-Halogenated Waste (Contaminated) SolventCheck->BinC No (e.g., Methanol) Note CRITICAL: Adding this compound to Non-Halogenated waste converts the ENTIRE container to Halogenated category. BinC->Note

Figure 1: Decision logic for segregating waste streams to ensure regulatory compliance and safety.

Operational Protocol: Containment & Labeling

Follow this self-validating protocol to prepare the waste for pickup.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk.

  • Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).

  • Condition: Ensure the container is dry and free of acidic residue.[4]

Step 2: Transfer Procedure
  • PPE: Wear safety goggles, lab coat, and double nitrile gloves . If handling large quantities of powder, use a NIOSH N95 or P100 respirator.

  • Environment: Perform all transfers inside a chemical fume hood to capture dust or volatile organic vapors.

  • Technique:

    • Solids: Use a disposable spatula. Place the spatula into the waste container after use to avoid cross-contamination.

    • Liquids: Use a funnel. Do not overfill (leave 10% headspace for expansion).

Step 3: Labeling (The "Chain of Custody")

A vague label is a safety hazard. Your label must explicitly state:

  • Full Chemical Name: "this compound" (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "1% in Dichloromethane").

Final Destruction: The Incineration Pathway

Why can't this just go to a standard landfill or standard incinerator?

The Fluorine Factor: When this compound is burned, the Carbon-Fluorine bonds break. Unlike Carbon-Hydrogen bonds which form water, C-F bonds form Hydrogen Fluoride (HF) gas.

  • HF is highly corrosive to incinerator linings.

  • HF is toxic if released into the atmosphere.

Therefore, the waste must be routed to a RCRA-permitted incinerator equipped with a secondary combustion chamber and an alkaline scrubber system (typically using calcium carbonate or sodium hydroxide) to capture the HF as harmless salts (CaF₂ or NaF).

DOT Diagram: The Destruction Workflow

DestructionFlow Lab Lab Waste Collection Transport HazMat Transport (DOT Class 6.1) Lab->Transport Kiln Rotary Kiln Incinerator (>1100°C) Transport->Kiln Reaction Combustion Reaction: C-F Bonds Break -> HF Gas Kiln->Reaction Scrubber Alkaline Scrubber (NaOH Spray) Reaction->Scrubber Acid Gas Stream Neutralization Neutralization: HF + NaOH -> NaF (Salt) + H2O Scrubber->Neutralization Release Clean Exhaust Release Neutralization->Release

Figure 2: The industrial destruction pathway ensuring Fluorine is captured as inert salt rather than released as HF gas.

Emergency Contingencies

Spill Response (Solid/Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including respiratory protection (dust mask).

  • Contain: Cover the spill with damp paper towels (to prevent dust) or an inert absorbent (vermiculite).

  • Clean: Scoop material into a waste container.

  • Decontaminate: Wash the surface with a mild detergent and water. Collect this wash water as hazardous waste.

Exposure Response[2][6]
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Remove contaminated clothing.[2] Seek medical attention (Anilines can absorb through skin).[1][3]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54345389 (Analog: 3,5-Difluoro-4-methoxyaniline). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Technical Resource Document.[4][5][6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2,2-Difluoroethoxy)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational and safety guide for handling 3-(2,2-Difluoroethoxy)-4-methoxyaniline (CAS 1178296-47-3).

Executive Summary & Hazard Profile

This compound (Formula: C9H11F2NO2; MW: 203.19) is a specialized fluorinated aniline derivative utilized in advanced drug discovery and the synthesis of active pharmaceutical ingredients (APIs)[1][2]. While the 2,2-difluoroethoxy group enhances metabolic stability for pharmacological applications, it significantly increases the molecule's lipophilicity[2].

This structural modification amplifies the occupational hazard profile compared to unsubstituted aniline. The compound is highly toxic via oral, inhalation, and dermal routes (H302, H311, H332) and causes severe eye and skin irritation (H315, H319)[3].

Mechanistic Pathology: The Threat of Methemoglobinemia

The most critical acute hazard of handling aniline derivatives is the induction of methemoglobinemia [4][5]. Because the fluorinated ether group increases lipid solubility, this compound can rapidly penetrate the stratum corneum (dermal layer) without causing immediate pain or chemical burns, making exposure insidious.

Upon absorption, the compound undergoes hepatic N-hydroxylation via the CYP450 enzyme system[5]. The resulting active metabolites (N-hydroxyaryls) enter the bloodstream and oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+)[5]. This structural change incapacitates the erythrocyte's ability to bind and transport oxygen, leading to tissue hypoxia, cyanosis (blue discoloration of skin/lips), and potentially fatal cardiovascular collapse[4][5].

G A 3-(2,2-Difluoroethoxy)- 4-methoxyaniline Exposure (Dermal/Inhalation) B Hepatic CYP450 N-hydroxylation A->B Absorption C Active Metabolite (N-hydroxyaryl derivative) B->C Metabolism D Erythrocyte Penetration C->D Circulation E Hemoglobin Oxidation (Fe2+ → Fe3+) D->E Redox Reaction F Methemoglobinemia & Tissue Hypoxia E->F Oxygen Deprivation

Pathophysiological mechanism of aniline-induced methemoglobinemia and hypoxia.

Quantitative PPE Matrix

Standard laboratory PPE is insufficient for handling lipophilic anilines. Nitrile gloves offer poor resistance to aniline derivatives, often exhibiting breakthrough times of less than 10 minutes. The following matrix outlines the mandatory PPE specifications based on quantitative safety standards.

PPE ComponentSpecificationQuantitative Metric / StandardCausality / Rationale
Gloves (Primary) Butyl rubber or Fluoroelastomer (Viton)>480 min breakthrough timeAnilines rapidly permeate standard nitrile. Butyl/Viton provides a robust chemical barrier against lipophilic aromatics.
Gloves (Inner) Nitrile (Disposable)≥ 0.1 mm thicknessProvides secondary splash protection and tactile feedback; must be changed immediately if the outer glove is breached.
Respiratory PAPR or Half-mask with Organic Vapor (OV) cartridgesAPF = 50 (PAPR)Prevents inhalation of volatile toxic vapors (OSHA PEL for aniline is 5 ppm)[4][5].
Eye Protection Chemical splash goggles + Face shieldANSI Z87.1+Prevents conjunctival absorption and mechanical splash injury during solvent transfer.
Body Tyvek® 400 or equivalent chemical suitCategory III, Type 5/6Prevents dermal absorption which bypasses hepatic first-pass metabolism, directly entering systemic circulation.

Operational Protocols: Step-by-Step Handling

To ensure a self-validating safety system, researchers must follow a strict procedural workflow. Every step is designed to contain the chemical and verify the integrity of the containment before proceeding.

Phase 1: System Validation & Pre-Handling
  • Airflow Verification: Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational with a minimum inward face velocity of 100 feet per minute (fpm).

  • PPE Integrity Check: Inspect butyl/Viton gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks). Don inner nitrile gloves, followed by the outer chemical-resistant gloves.

  • Antidote Confirmation: Ensure that standard methemoglobinemia reversal agents (e.g., Methylene Blue, 1-2 mg/kg IV) are accessible in the facility's emergency medical kit[6].

Phase 2: Execution & Weighing
  • Static Control: Fluorinated powders can carry static charges. Use an anti-static bar (ionizer) inside the weighing enclosure to prevent aerosolization of the powder.

  • Closed-System Transfer: Open the reagent bottle only within the designated containment zone. Use a dedicated, disposable anti-static spatula for transferring the solid.

  • Solubilization: If preparing a stock solution, dissolve the compound in the appropriate organic solvent (e.g., DMSO or DMF) inside the hood before moving the material to other analytical stations. Cap all vials tightly with PTFE-lined septa.

Phase 3: Decontamination
  • Chemical Quenching: Wipe down all spatulas, balances, and hood surfaces with a 10% bleach solution, followed by a 70% ethanol or isopropanol wipe. Mild oxidizers help degrade residual aniline traces.

  • Doffing Procedure: Remove the outer contaminated gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove inner gloves and wash hands immediately with copious amounts of soap and water.

Spill Response and Disposal Plan

Fluorinated anilines present unique disposal challenges. The presence of the difluoroethoxy group means that improper disposal or low-temperature incineration can generate highly toxic hydrogen fluoride (HF) gas[2].

G S1 Pre-Operational PPE Verification S2 Primary Containment (Fume Hood / Glove Box) S1->S2 Proceed to Hood S3 Chemical Transfer & Weighing S2->S3 Initiate Protocol S4 Surface Decontamination (10% Bleach / Solvent) S3->S4 Post-Handling S5 Segregated Halogenated Waste Collection S4->S5 Waste Segregation S6 High-Temperature Incineration S5->S6 Final Destruction

Standard operating procedure workflow for handling and disposing of fluorinated anilines.

Spill Response Protocol
  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Do not attempt cleanup without the PAPR and Tyvek suit.

  • Containment: For liquid solutions, surround the spill with universal chemical absorbents (e.g., vermiculite or commercial spill pads). For dry powder, cover gently with damp absorbent pads to prevent aerosolization.

  • Neutralization: Carefully sweep the absorbed material into a compatible, sealable container using non-sparking tools. Wash the spill area thoroughly with a dilute acidic solution (e.g., 5% acetic acid) to protonate the aniline amine, rendering it water-soluble, followed by a soap and water rinse.

Waste Segregation & Disposal
  • Halogenated Segregation: All waste containing this compound (including contaminated gloves, wipes, and solvents) MUST be strictly segregated into Halogenated Organic Waste containers.

  • High-Temperature Incineration: Ensure your chemical waste management vendor is notified of the fluorinated nature of the waste. It requires high-temperature incineration (>1100°C) equipped with flue-gas scrubbers to safely break the stable C-F bonds and neutralize any resulting hydrofluoric acid (HF) emissions.

References

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | ToxFAQs™." Agency for Toxic Substances and Disease Registry. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines." Agency for Toxic Substances and Disease Registry. Available at:[Link]

  • National Center for Biotechnology Information. "3,5-Difluoro-4-methoxyaniline." PubChem Compound Summary for CID 2783137. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.